Product packaging for 4-Hydroxy Mepivacaine-d3(Cat. No.:CAS No. 1323251-06-4)

4-Hydroxy Mepivacaine-d3

Cat. No.: B583426
CAS No.: 1323251-06-4
M. Wt: 265.37 g/mol
InChI Key: FBFWYQLEUFLRTK-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy Mepivacaine-d3, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 265.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B583426 4-Hydroxy Mepivacaine-d3 CAS No. 1323251-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-12(18)9-11(2)14(10)16-15(19)13-6-4-5-7-17(13)3/h8-9,13,18H,4-7H2,1-3H3,(H,16,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWYQLEUFLRTK-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857725
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323251-06-4
Record name N-(4-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy Mepivacaine-d3: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Hydroxy Mepivacaine-d3, a key stable isotope-labeled internal standard for the quantification of mepivacaine and its metabolites. This document details its chemical characteristics, metabolic pathway, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Chemical Properties

This compound is the deuterated form of 4-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic mepivacaine. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio.

PropertyValue
Chemical Name N-(4-hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-2-piperidinecarboxamide
Synonyms 4'-Hydroxy Mepivacaine-d3
Molecular Formula C₁₅H₁₉D₃N₂O₂
Molecular Weight 265.37 g/mol
CAS Number 1323251-06-4
Unlabeled CAS Number 616-66-0
Appearance Solid
Purity Typically ≥98%

Metabolic Pathway of Mepivacaine

Mepivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic routes are aromatic hydroxylation and N-demethylation. Hydroxylation, mediated predominantly by CYP1A2 and to a lesser extent by CYP3A4, results in the formation of 3-Hydroxy Mepivacaine and 4-Hydroxy Mepivacaine. These phenolic metabolites are then typically conjugated with glucuronic acid before excretion.

Mepivacaine_Metabolism Mepivacaine Mepivacaine Hydroxylation Aromatic Hydroxylation Mepivacaine->Hydroxylation CYP1A2, CYP3A4 N_Demethylation N-Demethylation Mepivacaine->N_Demethylation Metabolite_4OH 4-Hydroxy Mepivacaine Hydroxylation->Metabolite_4OH Metabolite_3OH 3-Hydroxy Mepivacaine Hydroxylation->Metabolite_3OH Pipecoloxylidide Pipecoloxylidide (N-demethylated metabolite) N_Demethylation->Pipecoloxylidide Conjugation Glucuronide Conjugation Metabolite_4OH->Conjugation Metabolite_3OH->Conjugation Excretion Excretion Conjugation->Excretion

Metabolic pathway of Mepivacaine.

Experimental Protocol: Quantification of Mepivacaine and 4-Hydroxy Mepivacaine in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the simultaneous quantification of mepivacaine and its metabolite, 4-hydroxy mepivacaine, in human plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method development and validation.

Materials and Reagents
  • Mepivacaine hydrochloride reference standard

  • 4-Hydroxy Mepivacaine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of mepivacaine, 4-hydroxy mepivacaine, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve a calibration curve range (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation

The following is a representative protein precipitation protocol. Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex (2 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Sample preparation workflow.
LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument and column used.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium acetate
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mepivacaine247.298.1
4-Hydroxy Mepivacaine263.298.1
This compound (IS) 266.2 101.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and should be optimized by direct infusion of the individual compounds.

Data Analysis and Quantification
  • The concentration of mepivacaine and 4-hydroxy mepivacaine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Conclusion

This compound is an essential tool for the accurate and precise quantification of mepivacaine and its primary hydroxylated metabolite in biological matrices. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. The provided metabolic pathway and representative experimental protocol serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis.

An In-Depth Technical Guide to the Proposed Synthesis of 4-Hydroxy Mepivacaine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Overview of the Synthetic Strategy

The proposed synthesis of 4-Hydroxy Mepivacaine-d3, chemically named N-(4-hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-piperidine-2-carboxamide, is a multi-step process. The strategy involves the synthesis of a key intermediate, a protected 4-hydroxy-2,6-dimethylaniline, followed by amide coupling with piperidine-2-carboxylic acid, and finally, N-deuteromethylation and deprotection.

The proposed synthetic workflow is illustrated in the diagram below:

Synthesis_Workflow A 2,6-Dimethylphenol B 4-Nitro-2,6-dimethylphenol A->B Nitration (HNO3, H2SO4) C 4-Amino-2,6-dimethylphenol (4-hydroxy-2,6-dimethylaniline) B->C Reduction (e.g., H2/Pd-C) D Protected 4-Amino-2,6-dimethylphenol C->D Phenol Protection (e.g., Benzyl bromide) F Protected N-(4-hydroxy-2,6-dimethylphenyl) -piperidine-2-carboxamide D->F Amide Coupling (EDC, HOBt) E Piperidine-2-carboxylic acid E->F G Protected this compound F->G N-Deuteromethylation (CD3I) H This compound G->H Deprotection (e.g., H2/Pd-C) Logical_Relationship cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 2,6-Dimethylphenol 2,6-Dimethylphenol 4-Amino-2,6-dimethylphenol 4-Amino-2,6-dimethylphenol 2,6-Dimethylphenol->4-Amino-2,6-dimethylphenol Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Protected Amide Intermediate Protected Amide Intermediate Piperidine-2-carboxylic acid->Protected Amide Intermediate Deuterated Methyl Iodide Deuterated Methyl Iodide Protected Deuterated Intermediate Protected Deuterated Intermediate Deuterated Methyl Iodide->Protected Deuterated Intermediate Protected 4-Amino-2,6-dimethylphenol Protected 4-Amino-2,6-dimethylphenol 4-Amino-2,6-dimethylphenol->Protected 4-Amino-2,6-dimethylphenol Protected 4-Amino-2,6-dimethylphenol->Protected Amide Intermediate Protected Amide Intermediate->Protected Deuterated Intermediate This compound This compound Protected Deuterated Intermediate->this compound

An In-Depth Technical Guide on 4-Hydroxy Mepivacaine-d3: Mechanism of Action, Metabolism, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy Mepivacaine-d3, a key metabolite of the local anesthetic mepivacaine, and its deuterated form. While direct pharmacological studies on 4-Hydroxy Mepivacaine are scarce, its mechanism of action is inferred from its parent compound. This document details the well-established mechanism of mepivacaine, its metabolic pathway leading to 4-Hydroxy Mepivacaine, and the critical role of the deuterated isotopologue, this compound, in modern analytical methodologies. Experimental protocols for the analysis of mepivacaine and its metabolites are also provided, alongside a discussion of the available data and existing research gaps.

Introduction

Mepivacaine is a widely used local anesthetic of the amide type, valued for its rapid onset and intermediate duration of action.[1] Its clinical efficacy is attributed to the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials.[2] Following administration, mepivacaine undergoes extensive metabolism in the liver, primarily through hydroxylation and N-demethylation, leading to the formation of several metabolites, including 3-hydroxy and 4-hydroxy mepivacaine.[3] The deuterated form, this compound, serves as a crucial internal standard for the accurate quantification of 4-Hydroxy Mepivacaine in biological matrices using mass spectrometry-based methods.[4][5] Understanding the properties of this metabolite and its deuterated analogue is essential for pharmacokinetic studies, drug metabolism research, and forensic analysis.

Inferred Mechanism of Action of 4-Hydroxy Mepivacaine

Due to a lack of direct pharmacological studies on 4-Hydroxy Mepivacaine, its mechanism of action is inferred from its parent compound, mepivacaine.

Blockade of Voltage-Gated Sodium Channels

Local anesthetics like mepivacaine exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[2] This action is achieved by binding to a specific receptor site within the pore of the sodium channel. The blockade of sodium influx prevents the depolarization of the neuronal membrane, thereby inhibiting the initiation and conduction of nerve impulses.

It is highly probable that 4-Hydroxy Mepivacaine shares this primary mechanism of action. The addition of a hydroxyl group to the phenyl ring may, however, alter its physicochemical properties, such as lipophilicity and pKa, which could in turn influence its potency, duration of action, and side-effect profile compared to mepivacaine.

The Role of Deuteration in this compound

The "-d3" designation in this compound indicates that three hydrogen atoms have been replaced by deuterium atoms. This stable isotope labeling does not alter the fundamental chemical properties of the molecule.[4] Consequently, its mechanism of action is expected to be identical to that of the non-deuterated 4-Hydroxy Mepivacaine. The primary purpose of deuteration is to increase the molecular weight by three mass units, allowing it to be distinguished from the endogenous metabolite in mass spectrometry analysis. This makes this compound an ideal internal standard for achieving high accuracy and precision in quantitative assays.

Metabolism of Mepivacaine

Mepivacaine is extensively metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathways are aromatic hydroxylation and N-demethylation. Aromatic hydroxylation results in the formation of 3-hydroxy mepivacaine and 4-hydroxy mepivacaine.[3] These phenolic metabolites are then typically conjugated with glucuronic acid before being excreted in the urine.[3]

Mepivacaine Mepivacaine Hydroxylation Hydroxylation Mepivacaine->Hydroxylation CYP450 NDemethylation NDemethylation Mepivacaine->NDemethylation CYP450 3-Hydroxy Mepivacaine 3-Hydroxy Mepivacaine Hydroxylation->3-Hydroxy Mepivacaine 4-Hydroxy Mepivacaine 4-Hydroxy Mepivacaine Hydroxylation->4-Hydroxy Mepivacaine Pipecolylxylidine Pipecolylxylidine NDemethylation->Pipecolylxylidine Conjugation Conjugation Glucuronide Metabolites Glucuronide Metabolites Conjugation->Glucuronide Metabolites Excretion Excretion 3-Hydroxy Mepivacaine->Conjugation Glucuronidation 4-Hydroxy Mepivacaine->Conjugation Glucuronidation Pipecolylxylidine->Excretion Glucuronide Metabolites->Excretion cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Solid-Phase Extraction Solid-Phase Extraction Add Internal Standard->Solid-Phase Extraction Evaporation Evaporation Solid-Phase Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

References

The Strategic Role of Deuterated Standards in Advancing Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, a profound understanding of a drug candidate's metabolic fate is paramount. This technical guide delves into the pivotal role of deuterated standards in modern drug metabolism studies. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can unlock a wealth of information, leading to the development of safer and more effective medicines. This guide provides an in-depth exploration of the core principles, experimental applications, and significant advantages of employing deuterated compounds in drug metabolism research.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

The utility of deuterated compounds in drug metabolism is fundamentally rooted in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[2][3] This effect is particularly pronounced in reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism and often involve the cleavage of C-H bonds.[4][5]

The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD). A significant primary deuterium KIE provides evidence that hydrogen abstraction is at least partially rate-limiting in the reaction.[4] This principle is not merely a theoretical curiosity but a powerful tool that medicinal chemists have exploited for decades to intentionally slow down the metabolism of drug candidates.[5][6] The first in vitro microsome studies of deuterated morphine appeared as early as the 1960s.[5][6]

Core Applications of Deuterated Standards in Drug Metabolism

Deuterated compounds serve two primary and transformative roles in drug metabolism studies: as invaluable internal standards for bioanalysis and as therapeutically enhanced drug candidates .

Deuterated Internal Standards: The Gold Standard for Quantitative Bioanalysis

Accurate quantification of drugs and their metabolites in complex biological matrices like plasma and urine is a critical challenge in pharmacokinetic (PK) studies. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, and the use of an appropriate internal standard is essential for robust and reliable data.[1][7]

A deuterated version of the analyte is considered the ideal internal standard because it shares nearly identical physicochemical properties with the parent compound.[8] This includes the same extraction recovery, ionization response in the mass spectrometer, and chromatographic retention time.[2] By co-eluting with the analyte, the deuterated internal standard effectively normalizes for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), which can significantly impact the accuracy of quantification.[8][9]

Key Advantages of Deuterated Internal Standards:

  • Correction for Matrix Effects: Compensates for the variability in ionization efficiency caused by co-eluting molecules from the biological matrix.[8][9]

  • Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results.[10]

  • Enhanced Assay Robustness: Increases the throughput and lowers the rejection rates of bioanalytical methods.[2]

Deuterated Drugs: Engineering Better Pharmacokinetic Profiles

The deliberate incorporation of deuterium into a drug molecule at metabolically vulnerable positions, often referred to as "metabolic soft spots," can significantly alter its pharmacokinetic profile.[2][11] This strategy, known as "deuterium switching" when applied to existing drugs, can lead to several therapeutic advantages:[12]

  • Enhanced Metabolic Stability: By slowing down the rate of metabolism, the drug's half-life is extended.[4][13]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[11]

  • Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.[13] It can also lead to lower peak plasma concentrations (Cmax) while increasing the overall drug exposure (AUC), potentially mitigating dose-dependent side effects.

  • Increased Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose reaches systemic circulation.[13]

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the viability of this approach.[12] More recently, the approval of deucravacitinib in 2022 marked the arrival of the first de novo deuterated drug.[12]

Quantitative Data Summary

The following tables summarize quantitative data illustrating the impact of deuteration on key drug metabolism parameters.

Table 1: Comparison of In Vitro Metabolic Stability of Enzalutamide and its Deuterated Analog (d3-ENT) [14]

ParameterEnzalutamide (ENT)d3-ENT% Reduction with d3-ENTKH/KD
Rat Liver Microsomes
CLint (Vmax/Km)Value not specifiedValue not specified49.7%~2
Human Liver Microsomes
CLint (Vmax/Km)Value not specifiedValue not specified72.9%~2

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-ENT in Rats (Oral Administration, 10 mg/kg) [14]

ParameterEnzalutamide (ENT)d3-ENT% Change with d3-ENT
Cmax (ng/mL)2258 ± 1933055 ± 229+35%
AUC0–t (h·ng/mL)51483 ± 2904104401 ± 6393+102%
t1/2 (hours)11.9 ± 2.418.4 ± 2.2+55%
M2 Metabolite Exposure8.39 (Ratio to M1)60.7 (Ratio to M1)8-fold lower exposure

Table 3: Impact of Deuteration on the In Vitro Half-Life of Indiplon [4]

SystemIndiplon (N-CH3)Deuterated Indiplon (N-CD3)% Increase in Half-Life
Rat Liver MicrosomesValue not specifiedValue not specified30%
Human Liver MicrosomesValue not specifiedValue not specified20%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments where deuterated standards are crucial.

Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a compound and assess the impact of deuteration on its metabolic stability.

Materials:

  • Test compound (deuterated and non-deuterated)

  • Pooled human or animal liver microsomes (e.g., HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing a deuterated internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compounds in phosphate buffer.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound working solution to the wells.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the incubation mixture.

    • Immediately quench the reaction by adding the aliquots to wells containing cold acetonitrile with the deuterated internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Protocol: Reaction Phenotyping using Chemical Inhibitors

Objective: To identify the specific CYP enzymes responsible for the metabolism of a drug candidate.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • A panel of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with a deuterated internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound, inhibitors, and internal standard.

  • Pre-incubation with Inhibitors:

    • In separate tubes or wells, pre-incubate the HLM with each specific CYP inhibitor (and a vehicle control) at 37°C for a specified time (e.g., 15-30 minutes) to allow for enzyme inactivation.

  • Metabolic Reaction:

    • Add the test compound to each of the pre-incubated mixtures.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching and Sample Processing:

    • Stop the reactions by adding cold acetonitrile containing the deuterated internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of parent drug remaining or the formation of a specific metabolite.

  • Data Analysis:

    • Compare the rate of metabolism in the presence of each inhibitor to the vehicle control.

    • A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the drug's metabolism.

Visualizing Core Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in drug metabolism studies involving deuterated standards.

Kinetic_Isotope_Effect cluster_CH C-H Bond Cleavage (Faster) cluster_CD C-D Bond Cleavage (Slower) Parent_Drug_H Parent Drug (C-H) Metabolite_H Metabolite Parent_Drug_H->Metabolite_H k_H KIE KIE = k_H / k_D > 1 Parent_Drug_D Deuterated Drug (C-D) Metabolite_D Metabolite Parent_Drug_D->Metabolite_D k_D

Caption: The Kinetic Isotope Effect (KIE) slows C-D bond cleavage.

Experimental_Workflow Start Start: Drug Metabolism Study Sample_Prep Sample Preparation (e.g., Plasma, Microsomes) Start->Sample_Prep Add_IS Spike with Deuterated Internal Standard Sample_Prep->Add_IS Incubation Incubation at 37°C (Metabolic Reaction) Add_IS->Incubation Quench Quench Reaction (e.g., with Acetonitrile) Incubation->Quench Centrifugation Protein Precipitation & Centrifugation Quench->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (Quantification using IS) LCMS->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End

Caption: Workflow for a typical drug metabolism study using a deuterated internal standard.

Logical_Relationship cluster_outcomes Potential Outcomes Deuteration Deuteration Strategy KIE Kinetic Isotope Effect (Stronger C-D Bond) Deuteration->KIE Slower_Metabolism Reduced Rate of Metabolism KIE->Slower_Metabolism Metabolic_Switching Metabolic Switching KIE->Metabolic_Switching Improved_PK Improved Pharmacokinetics Slower_Metabolism->Improved_PK Leads to Altered_Metabolite_Profile Altered Metabolite Profile Metabolic_Switching->Altered_Metabolite_Profile Results in

Caption: Logical relationships stemming from a deuteration strategy in drug development.

Metabolic Switching: An Important Consideration

While deuteration can slow metabolism at a specific site, it can also lead to a phenomenon known as metabolic switching .[2][11] In this scenario, the metabolic burden shifts to other, non-deuterated positions on the molecule.[2] This can result in a change in the ratio of different metabolites, which may or may not be beneficial.[4] In some cases, this can lead to the formation of unexpected or undesirable metabolites. Therefore, a thorough investigation of the metabolic profile of a deuterated drug is essential to ensure that metabolic switching does not compromise its safety.[2] For example, in studies with deuterated caffeine, deuteration of one methyl group at a time was found to attenuate oxidation at that position but induced significant metabolic switching at the other non-deuterated sites.[2]

Conclusion

Deuterated standards have become an indispensable tool in the field of drug metabolism. As internal standards, they provide the benchmark for accuracy and reliability in quantitative bioanalysis. As a drug design strategy, the targeted incorporation of deuterium offers a scientifically robust approach to enhancing the pharmacokinetic properties of drug candidates, leading to improved efficacy, safety, and patient compliance. A comprehensive understanding of the principles of the kinetic isotope effect and the potential for metabolic switching is crucial for the successful application of this technology. As analytical techniques and synthetic methodologies continue to advance, the strategic use of deuterated standards will undoubtedly continue to play a vital role in accelerating the discovery and development of new and improved medicines.

References

In-Depth Technical Guide: Pharmacokinetic Profile of 4-Hydroxy Mepivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, an amide-type local anesthetic, undergoes extensive metabolism in the liver prior to excretion. One of its primary metabolites is 4-Hydroxy Mepivacaine. Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the safety and efficacy of mepivacaine, as metabolites can contribute to both the therapeutic and potential toxic effects of the parent drug. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetic profile of 4-Hydroxy Mepivacaine, including its metabolic pathway, available quantitative data, and the experimental protocols used for its analysis.

Metabolic Pathway of Mepivacaine to 4-Hydroxy Mepivacaine

The biotransformation of mepivacaine to 4-Hydroxy Mepivacaine is a two-step process primarily occurring in the liver.

Phase I Metabolism: Hydroxylation

Mepivacaine undergoes aromatic hydroxylation to form 4-Hydroxy Mepivacaine. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes. In vitro studies with human liver microsomes have identified CYP1A2 and CYP3A4 as the major isoforms responsible for this metabolic conversion.

Phase II Metabolism: Glucuronidation

Following its formation, 4-Hydroxy Mepivacaine is further metabolized through conjugation with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of drugs and their metabolites. The resulting 4-Hydroxy Mepivacaine glucuronide is a more water-soluble compound that can be readily excreted from the body, primarily in the urine.[1] While it is established that 4-Hydroxy Mepivacaine undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) isozymes responsible for this reaction in humans have not been definitively identified in the reviewed literature.

Below is a diagram illustrating the metabolic pathway from mepivacaine to its hydroxylated and conjugated metabolites.

cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Mepivacaine Mepivacaine Hydroxy_Mepivacaine 4-Hydroxy Mepivacaine Mepivacaine->Hydroxy_Mepivacaine CYP1A2, CYP3A4 (Hydroxylation) Glucuronide 4-Hydroxy Mepivacaine Glucuronide Hydroxy_Mepivacaine->Glucuronide UGT Isozymes (Glucuronidation) Excretion Urinary Excretion Glucuronide->Excretion

Caption: Metabolic pathway of Mepivacaine. (Within 100 characters)

Quantitative Pharmacokinetic Data

A comprehensive review of the scientific literature reveals a significant gap in the specific pharmacokinetic data for 4-Hydroxy Mepivacaine. While the pharmacokinetics of the parent drug, mepivacaine, are well-documented, quantitative parameters for its hydroxylated metabolite are not consistently reported. The following table summarizes the key pharmacokinetic parameters for mepivacaine and highlights the lack of available data for 4-Hydroxy Mepivacaine.

ParameterMepivacaine4-Hydroxy MepivacaineReference
Peak Plasma Concentration (Cmax) 1.54 ± 0.34 µg/mL (R-isomer) 2.34 ± 0.51 µg/mL (S-isomer)Not Reported in Literature[2]
Time to Peak Plasma Concentration (Tmax) Identical for both isomersNot Reported in Literature[2]
Area Under the Curve (AUC) AUC∞ of S(-)-mepivacaine was almost double that of R(+)-mepivacaineNot Reported in Literature[2]
Elimination Half-life (t½) 1.9 to 3.2 hours in adultsNot Reported in Literature[3]
Metabolism Primarily hepatic via hydroxylation and N-demethylation.[1]Undergoes glucuronidation.[1]
Excretion Less than 5-10% excreted unchanged in urine.[3] Metabolites are primarily excreted in the urine.[1]Excreted as a glucuronide conjugate in urine.[1]

Experimental Protocols

The quantification of 4-Hydroxy Mepivacaine in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below are detailed methodologies synthesized from various published studies for the analysis of mepivacaine and its metabolites.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting mepivacaine and its metabolites from plasma or serum.

  • Aliquot Sample: Transfer 200 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard: Add a specific volume of an internal standard solution (e.g., a deuterated analog of mepivacaine or a structurally similar compound) to each sample, calibrator, and quality control sample.

  • Alkalinization: Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH of the sample. This facilitates the extraction of the analytes into an organic solvent.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate or a mixture of n-pentane and isoamyl alcohol).

  • Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general framework for the instrumental analysis. Specific parameters may need to be optimized based on the instrument and column used.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of mepivacaine and its metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]+) of 4-Hydroxy Mepivacaine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Below is a diagram illustrating a typical experimental workflow for the quantification of 4-Hydroxy Mepivacaine.

Start Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction Start->LLE Sample Preparation Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Injection Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Signal Detection

Caption: Experimental workflow for analysis. (Within 100 characters)

Conclusion

The metabolism of mepivacaine to 4-Hydroxy Mepivacaine is a significant pathway in its elimination, involving key hepatic enzymes. While the metabolic route is reasonably well-characterized, there is a notable absence of specific pharmacokinetic data for 4-Hydroxy Mepivacaine in the public domain. This highlights an area for future research that would be invaluable for a more complete understanding of mepivacaine's disposition and potential for drug-drug interactions. The analytical methods for the quantification of mepivacaine and its metabolites are well-established, providing a solid foundation for conducting such pharmacokinetic studies. Further investigation into the specific UGT isozymes involved in the glucuronidation of 4-Hydroxy Mepivacaine would also contribute to a more comprehensive understanding of its pharmacokinetic profile.

References

An In-depth Technical Guide to 4-Hydroxy Mepivacaine-d3 for Research Use Only

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Mepivacaine-d3, a key metabolite and stable isotope-labeled internal standard used in the bioanalysis of the local anesthetic, Mepivacaine. This document details its chemical properties, metabolic pathways, and its application in robust analytical methodologies, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and toxicology.

Core Concepts: Understanding this compound

This compound is the deuterium-labeled form of 4-Hydroxy Mepivacaine, a primary metabolite of the widely used local anesthetic, Mepivacaine. Its significance in research lies in its role as an ideal internal standard for quantification studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of three deuterium atoms on the N-methyl group provides a mass shift that allows for its clear differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties. This ensures that it mimics the behavior of the analyte during sample preparation and analysis, correcting for variations and leading to highly accurate and precise results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name N-(4-Hydroxy-2,6-dimethylphenyl)-1-(methyl-d3)-piperidine-2-carboxamide
CAS Number 1323251-06-4
Molecular Formula C₁₅H₁₉D₃N₂O₂
Molecular Weight 265.37 g/mol
Appearance Typically a solid
Purity >98% (commonly available)
Storage Recommended storage at -20°C

Metabolic Pathway of Mepivacaine

Mepivacaine undergoes extensive metabolism in the liver, primarily through aromatic hydroxylation and N-demethylation. The formation of 4-Hydroxy Mepivacaine is a significant metabolic route, catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4 identified as the key isoforms involved in this transformation.[1] This metabolic process is crucial for the detoxification and elimination of Mepivacaine from the body.

Mepivacaine_Metabolism Mepivacaine Mepivacaine Hydroxylation Aromatic Hydroxylation Mepivacaine->Hydroxylation N_Demethylation N-Demethylation Mepivacaine->N_Demethylation Four_Hydroxy_Mepivacaine 4-Hydroxy Mepivacaine Hydroxylation->Four_Hydroxy_Mepivacaine N_demethyl_Mepivacaine N-demethyl Mepivacaine N_Demethylation->N_demethyl_Mepivacaine CYP1A2_3A4 CYP1A2, CYP3A4 CYP1A2_3A4->Hydroxylation

Metabolic pathway of Mepivacaine.

Experimental Protocols: Quantification of Mepivacaine using this compound

The following section outlines a representative experimental protocol for the quantification of Mepivacaine in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established bioanalytical methods for similar local anesthetics and general validation guidelines.

Materials and Reagents
  • Mepivacaine analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mepivacaine and this compound in methanol.

  • Working Solutions:

    • Mepivacaine Calibration Standards: Serially dilute the Mepivacaine stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration curve standards.

    • Mepivacaine Quality Control (QC) Samples: Prepare separate working solutions for QC samples at low, medium, and high concentrations.

    • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Mepivacaine from plasma samples.

  • Add 50 µL of human plasma to a microcentrifuge tube.

  • Spike with 10 µL of the appropriate Mepivacaine working solution (for calibration standards and QCs) or blank diluent (for blank samples).

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all samples except for the blank. For the blank, add 150 µL of acetonitrile without the internal standard.

  • Vortex mix for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Human Plasma Spike Spike with Mepivacaine (or blank diluent) Plasma->Spike Add_IS Add 150 µL IS Working Solution (this compound in ACN) Spike->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification Data->Quant

Experimental workflow for sample analysis.
LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Mepivacaine.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Mepivacaine: m/z 247.2 → 98.1this compound: m/z 266.2 → 101.1 (Predicted)

Note: The MRM transition for this compound is predicted based on the structure and may require optimization.

Method Validation and Data Presentation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

Calibration Curve and Linearity

The calibration curve should be prepared by plotting the peak area ratio of Mepivacaine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

AnalyteCalibration Range (ng/mL)
Mepivacaine1 - 1000> 0.99
Precision and Accuracy

The precision (as coefficient of variation, %CV) and accuracy (as percent bias) should be evaluated at low, medium, and high QC concentrations in both intra-day and inter-day runs.

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
Low< 15%± 15%< 15%± 15%
Medium< 15%± 15%< 15%± 15%
High< 15%± 15%< 15%± 15%
Recovery and Matrix Effect

The extraction recovery of Mepivacaine and the matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.

ParameterMepivacaineThis compound
Extraction Recovery (%) Consistent and reproducibleConsistent and reproducible
Matrix Effect (%) Within acceptable limits (e.g., 85-115%)Within acceptable limits (e.g., 85-115%)

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Mepivacaine in biological matrices. Its use as an internal standard in LC-MS/MS methods allows researchers to overcome the challenges of sample preparation variability and matrix effects, leading to high-quality data in pharmacokinetic, drug metabolism, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays for Mepivacaine.

References

Commercial Suppliers and Technical Applications of 4-Hydroxy Mepivacaine-d3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical method development. This technical guide provides an in-depth overview of 4-Hydroxy Mepivacaine-d3, a deuterated metabolite of the local anesthetic Mepivacaine. This document outlines its commercial availability, its application in analytical methodologies, and the biochemical pathways of its parent compound.

Introduction to this compound

This compound is the deuterium-labeled form of 4-Hydroxy Mepivacaine, a primary metabolite of the widely used local anesthetic, Mepivacaine. The incorporation of deuterium atoms (d3) creates a stable, heavier isotope of the molecule. This mass difference is readily detectable by mass spectrometry, making this compound an ideal internal standard for quantitative analysis of Mepivacaine and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample processing.

Commercial Availability

A number of specialized chemical suppliers offer this compound for research and analytical purposes. The compound is typically supplied as a certified reference material with a specified purity. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
LGC Standards This compound1323251-06-4C₁₅H₁₉D₃N₂O₂265.37High-quality reference standard for pharmaceutical testing.[1]
MedChemExpress This compound1323251-06-4C₁₅H₁₉D₃N₂O₂265.37Provided for research use, with available data sheets.
BOC Sciences This compound1323251-06-4C₁₅H₁₉D₃N₂O₂265.37Part of their portfolio of isotope-labeled compounds.
Alfa Chemistry This compound1323251-06-4C₁₅H₁₉D₃N₂O₂265.37Supplier of high-quality chemicals for research and development.
Chemical Register This compound1323251-06-4C₁₅H₁₉D₃N₂O₂265.37Lists various suppliers of this compound.

Biochemical Pathway: Metabolism of Mepivacaine

Mepivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4 playing significant roles.[2] The main metabolic pathways are aromatic hydroxylation and N-demethylation.[3][4] Aromatic hydroxylation results in the formation of 3-hydroxy and 4-hydroxy mepivacaine. These phenolic metabolites are then typically conjugated with glucuronic acid before excretion.[3][4] N-demethylation leads to the formation of pipecoloxylidide. Only a small fraction (5-10%) of the administered mepivacaine is excreted unchanged in the urine.[3][5]

Mepivacaine_Metabolism Mepivacaine Mepivacaine Hydroxylation Hydroxylation Mepivacaine->Hydroxylation CYP1A2, CYP3A4 NDemethylation NDemethylation Mepivacaine->NDemethylation CYP Enzymes Hydroxy_Mepivacaine 3-Hydroxy Mepivacaine & 4-Hydroxy Mepivacaine Hydroxylation->Hydroxy_Mepivacaine Pipecoloxylidide Pipecoloxylidide NDemethylation->Pipecoloxylidide Conjugation Conjugation Glucuronide_Conjugates Glucuronide Conjugates Conjugation->Glucuronide_Conjugates Hydroxy_Mepivacaine->Conjugation Glucuronidation Excretion Excretion Pipecoloxylidide->Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Mepivacaine.

Experimental Protocol: Quantification of Mepivacaine and its Metabolites in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of mepivacaine and its hydroxylated metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on established methodologies for the analysis of local anesthetics in biological fluids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mepivacaine: e.g., m/z 247 -> 98

    • 4-Hydroxy Mepivacaine: e.g., m/z 263 -> 98

    • This compound (IS): e.g., m/z 266 -> 101

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of the analyte in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Acetonitrile with This compound (IS) Plasma_Sample->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxy Mepivacaine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of drugs and their metabolites in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because a SIL-IS closely mimics the analyte of interest in terms of chemical and physical properties, leading to improved accuracy and precision by correcting for variability in sample preparation and matrix effects.

4-Hydroxy Mepivacaine-d3 is the deuterated form of 4-hydroxy mepivacaine, a major metabolite of the local anesthetic mepivacaine. Its use as an internal standard is crucial for the reliable quantification of 4-hydroxy mepivacaine in various biological samples. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in a bioanalytical LC-MS/MS method.

Principle of Internal Standardization

An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. In LC-MS/MS, an ideal IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample preparation and analysis can be normalized, leading to more accurate and reproducible results. A stable isotope-labeled internal standard, such as this compound, is considered the most suitable choice as it has nearly identical physicochemical properties to the analyte, 4-hydroxy mepivacaine.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of 4-hydroxy mepivacaine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: 4-Hydroxy Mepivacaine, this compound

  • Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

    • Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-hydroxy mepivacaine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-hydroxy mepivacaine primary stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the 4-hydroxy mepivacaine working standard solutions.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium

MRM Transitions (Predicted):

The exact MRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer. Based on the structure of 4-hydroxy mepivacaine, the following transitions are predicted:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Hydroxy Mepivacaine263.298.1Optimized (e.g., 25)
This compound266.2101.1 or 98.1Optimized (e.g., 25)

Note: The precursor ion for 4-hydroxy mepivacaine is [M+H]+ (C15H22N2O2, MW: 262.35 g/mol ). The d3-analog will have a mass shift of +3. The product ion at m/z 98.1 corresponds to the N-methyl-pipecolic acid fragment.

Data Presentation: Method Validation Summary

The following tables represent a summary of the expected quantitative data from a full bioanalytical method validation according to FDA and EMA guidelines.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
4-Hydroxy Mepivacaine0.5 - 500Linear, 1/x²> 0.99

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.595.0 - 105.0< 15.093.0 - 107.0< 15.0
Low 1.597.0 - 103.0< 10.096.0 - 104.0< 10.0
Mid 5098.0 - 102.0< 8.097.5 - 102.5< 8.0
High 40099.0 - 101.0< 5.098.5 - 101.5< 5.0
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal, Precision (%CV) ≤15% (≤20% for LLOQ).

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Low 85.286.10.980.971.01
High 87.586.91.021.011.01
Acceptance Criteria: IS-Normalized Matrix Factor CV ≤15%.

Table 4: Stability

Stability ConditionStorage DurationQC LevelAccuracy (%)
Bench-top (Room Temp) 6 hoursLow, High95.0 - 105.0
Autosampler (10°C) 24 hoursLow, High96.0 - 104.0
Freeze-Thaw (3 cycles) -20°C to RTLow, High94.0 - 106.0
Long-term (-80°C) 30 daysLow, High97.0 - 103.0
Acceptance Criteria: Mean accuracy within ±15% of nominal concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Inject into LC-MS/MS recon->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Experimental workflow for the quantification of 4-hydroxy mepivacaine.

logical_relationship Analyte 4-Hydroxy Mepivacaine SamplePrep Sample Preparation Variability Analyte->SamplePrep MatrixEffect Matrix Effect Variability Analyte->MatrixEffect IS This compound (IS) IS->SamplePrep IS->MatrixEffect ResponseRatio Analyte/IS Response Ratio SamplePrep->ResponseRatio Correction MatrixEffect->ResponseRatio Correction AccurateQuant Accurate Quantification ResponseRatio->AccurateQuant

Caption: Role of the internal standard in correcting for analytical variability.

Application Note: Quantitative Analysis of 4-Hydroxy Mepivacaine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepivacaine is an amide-type local anesthetic widely used in dental and medical procedures. It is primarily metabolized in the liver by cytochrome P450 enzymes, with hydroxylation being a major pathway. 4-Hydroxy Mepivacaine is one of the principal metabolites, and its quantification in biological matrices like plasma is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies.[1] Monitoring the levels of both the parent drug and its metabolites provides a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxy Mepivacaine in human plasma.

The method described herein is based on established principles for the analysis of Mepivacaine and its analogous hydroxylated metabolites, such as 3-Hydroxy Ropivacaine, providing a reliable framework for its intended application.[2][3]

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: 4-Hydroxy Mepivacaine and Mepivacaine-d7 (Internal Standard, IS) analytical standards.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium acetate (analytical grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials, C18 Solid Phase Extraction (SPE) cartridges or 96-well plates.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxy Mepivacaine and Mepivacaine-d7 (IS) in 10 mL of methanol separately to obtain 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy Mepivacaine stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mepivacaine-d7 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for high recovery and removal of matrix interferences.

  • Sample Thawing: Thaw plasma samples, calibrators, and QCs at room temperature. Vortex gently to ensure homogeneity.

  • Spiking: To 200 µL of blank plasma, add 20 µL of the appropriate working standard or QC solution. For all samples (including blanks), add 20 µL of the 100 ng/mL IS working solution.

  • Pre-treatment: Add 400 µL of 4% phosphoric acid in water to each tube and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Mobile Phase A:Mobile Phase B) and vortex. Transfer to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC/HPLC system capable of binary gradient elution
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Run Time Approximately 5 minutes

Table 2: LC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.52080
3.52080
3.6955
5.0955

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 850 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-Hydroxy Mepivacaine263.298.1*3022
Mepivacaine-d7 (IS)254.3105.13020

*Note: The product ion for 4-Hydroxy Mepivacaine is proposed based on the stable piperidine ring fragment common in Mepivacaine fragmentation. This transition must be confirmed experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Method Performance

The following tables represent typical performance characteristics expected from a fully validated method based on this protocol.

Table 5: Typical Calibration Curve Parameters

ParameterTypical Value
Calibration Model Linear, weighted by 1/x²
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
LLOQ Performance Accuracy within ±20% of nominal value; Precision (CV) ≤ 20%

Table 6: Typical Inter-day Accuracy and Precision Data (n=5)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ0.50.4896.011.5
Low QC1.51.54102.78.2
Mid QC7572.997.26.5
High QC400408.8102.25.1

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike Internal Standard (Mepivacaine-d7) Plasma->Spike_IS Pretreat Acidify & Vortex Spike_IS->Pretreat SPE Solid Phase Extraction (C18) Pretreat->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute in Mobile Phase (100 µL) Dry->Recon Inject Inject 5 µL Recon->Inject LC UPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for 4-Hydroxy Mepivacaine quantification.

Method Development Logic Diagram

G Analyte Analyte & IS Characterization MS_Opt MS/MS Parameter Optimization (Tune Precursor/Product Ions) Analyte->MS_Opt LC_Dev LC Method Development (Column, Mobile Phase, Gradient) MS_Opt->LC_Dev Sample_Prep Sample Preparation Optimization (SPE vs. LLE vs. PPT) LC_Dev->Sample_Prep Validation Full Method Validation (FDA/EMA Guidelines) Sample_Prep->Validation Application Sample Analysis Validation->Application

Caption: Logical steps for bioanalytical method development.

References

Application Notes and Protocols for the Analytical Method of Mepivacaine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Mepivacaine is a widely used local anesthetic of the amide type. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, toxicological assessments, and in the drug development process. Mepivacaine is primarily metabolized in the liver via hydroxylation and N-demethylation, forming two main phenolic metabolites, 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine, and an N-demethylated metabolite, 2',6'-pipecoloxylidide (PPX).[1] These metabolites are then primarily excreted as glucuronide conjugates.[1]

This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mepivacaine and its three major metabolites in human plasma. The method is designed to be robust and suitable for high-throughput analysis in a research setting.

Metabolic Pathway of Mepivacaine

The metabolic conversion of mepivacaine in the liver involves key enzymatic reactions. The primary pathways are aromatic hydroxylation and N-demethylation.

G Mepivacaine Mepivacaine 3-hydroxy-mepivacaine 3-hydroxy-mepivacaine Mepivacaine->3-hydroxy-mepivacaine Hydroxylation 4-hydroxy-mepivacaine 4-hydroxy-mepivacaine Mepivacaine->4-hydroxy-mepivacaine Hydroxylation PPX 2',6'-pipecoloxylidide (PPX) Mepivacaine->PPX N-demethylation Glucuronide Conjugates Glucuronide Conjugates 3-hydroxy-mepivacaine->Glucuronide Conjugates 4-hydroxy-mepivacaine->Glucuronide Conjugates

Metabolic pathway of mepivacaine.

Experimental Protocols

This section details the experimental procedure for the quantification of mepivacaine and its metabolites in plasma.

Materials and Reagents
  • Mepivacaine hydrochloride (analytical standard)

  • 3-hydroxy-mepivacaine (analytical standard)

  • 4-hydroxy-mepivacaine (analytical standard)

  • 2',6'-pipecoloxylidide (PPX) (analytical standard)

  • Mepivacaine-d7 or other suitable stable isotope-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of mepivacaine and its metabolites in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working standard solutions at various concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., mepivacaine-d7) at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS analytical workflow.

Data Presentation

The following tables summarize the chromatographic and mass spectrometric parameters for the analysis of mepivacaine and its metabolites.

Table 1: Chromatographic Conditions
ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL
Table 2: Mass Spectrometric Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mepivacaine247.298.125
3-hydroxy-mepivacaine263.298.128
4-hydroxy-mepivacaine263.2114.128
2',6'-pipecoloxylidide (PPX)233.284.122
Mepivacaine-d7 (IS)254.2105.125

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical range for mepivacaine and its metabolites in plasma is 1 to 1000 ng/mL.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Table 3: Representative Method Validation Data (Example)
AnalyteLinearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Mepivacaine1 - 1000195 - 105< 10> 85
3-hydroxy-mepivacaine1 - 1000193 - 107< 12> 80
4-hydroxy-mepivacaine1 - 1000194 - 106< 11> 82
2',6'-pipecoloxylidide1 - 1000196 - 104< 9> 88

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of mepivacaine and its major metabolites in human plasma. This method is suitable for pharmacokinetic and metabolic studies in a research environment, offering the necessary selectivity and throughput for the analysis of a large number of samples. Proper method validation is essential before its application to routine analysis.

References

Application Note: Quantitative Analysis of 4-Hydroxy Mepivacaine-d3 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepivacaine is a widely used local anesthetic of the amide type. The monitoring of its metabolites is crucial for pharmacokinetic and toxicological studies. 4-Hydroxy Mepivacaine is a major metabolite of Mepivacaine. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Mepivacaine-d3, is essential for accurate and precise quantification of the unlabeled analyte in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in human urine. The methodology is based on established principles for the analysis of Mepivacaine and its metabolites.[2][3]

Principle

This method utilizes solid-phase extraction (SPE) to isolate this compound from the urine matrix. The extracted analyte is then analyzed by a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The deuterated internal standard allows for the correction of matrix effects and variations in sample processing, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Based on the expected concentration range of the analyte, a suitable concentration for the internal standard working solution is prepared by diluting the primary stock solution with methanol. A common concentration is 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex for 15 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

  • Dilution: Dilute 1 mL of the urine supernatant with 1 mL of 2% formic acid in water.

  • Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the internal standard working solution to each sample, calibrator, and quality control sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions over 0.5 min, and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4000 V[2]
Source Temperature 300°C[2]
Nebulizing Gas 40 psi[2]
Turbo Gas 50 psi[2]
Curtain Gas 16 psi[2]
Collision Gas 5 psi[2]
Multiple Reaction Monitoring (MRM) Transitions 4-Hydroxy Mepivacaine: m/z 263.2 → 98.1 (Quantifier), 263.2 → 120.1 (Qualifier)This compound (IS): m/z 266.2 → 101.1 (Quantifier) (Note: These transitions are predictive and require experimental optimization)

Data Presentation

The following tables represent expected quantitative data based on similar analyses of related compounds. Actual values must be determined during method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Precision (%CV)Accuracy (%)
LLOQ1< 2080 - 120
Low QC3< 1585 - 115
Mid QC100< 1585 - 115
High QC800< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 8590 - 110

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample Collection centrifugation Centrifugation (4000 rpm) urine_sample->centrifugation dilution Dilution & IS Spiking centrifugation->dilution spe_conditioning SPE Cartridge Conditioning dilution->spe_conditioning Load Sample sample_loading Sample Loading spe_conditioning->sample_loading washing Washing Steps sample_loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound in urine.

References

Application Notes and Protocols for 4-Hydroxy Mepivacaine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of 4-Hydroxy Mepivacaine from biological matrices, primarily plasma, for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods for the parent drug, mepivacaine, and analogous hydroxylated metabolites of other local anesthetics. Optimization may be required for specific laboratory conditions and instrumentation.

Introduction

4-Hydroxy Mepivacaine is a primary metabolite of the local anesthetic mepivacaine. Accurate quantification of this metabolite in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Effective sample preparation is a critical step to remove interfering substances such as proteins and phospholipids, thereby enhancing the accuracy and sensitivity of the analytical method. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method can significantly impact recovery, matrix effects, and the lower limit of quantification (LLOQ). The following table summarizes typical performance characteristics observed for the parent drug, mepivacaine, and its analogs, which can be considered as expected benchmarks when developing a method for 4-Hydroxy Mepivacaine.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with organic solvents or acids.[1][2]Separation based on analyte partitioning between two immiscible liquid phases.Analyte retention on a solid sorbent and elution with a solvent.
Typical Solvents Acetonitrile, Methanol.[2][3]Diethyl ether, Ethyl acetate, Hexane/Iso-propylalcohol.[4][5][6]Methanol, Acetonitrile, various buffers for conditioning, washing and elution.
Recovery Generally moderate to high, but can be variable.High, often >80%.[7]High and reproducible, often >80%.[8]
Matrix Effects Can be significant due to co-eluting endogenous components.Generally cleaner extracts than PPT, leading to reduced matrix effects.Provides the cleanest extracts, minimizing matrix effects.[9]
LLOQ Dependent on the sensitivity of the analytical instrument.Can achieve low ng/mL levels.[4][6]Can achieve low ng/mL to sub-ng/mL levels.[8]
Throughput High, amenable to automation in 96-well plates.Moderate, can be labor-intensive.Moderate to high, can be automated.
Cost Low.Low to moderate.High.

Experimental Protocols

The following are detailed protocols for each sample preparation technique. It is recommended to use an internal standard (IS), such as a stable isotope-labeled 4-Hydroxy Mepivacaine or a structurally similar compound, which should be added to the sample at the beginning of the preparation process to correct for variability.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[2]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample is common).[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase to concentrate the analyte.

Workflow Diagram:

PPT_Workflow A Sample Aliquot (100 µL Plasma) B Add Ice-Cold Acetonitrile (300 µL) A->B C Vortex (1 min) B->C D Centrifuge (10,000 x g, 10 min) C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides cleaner extracts than PPT by partitioning the analyte of interest into an organic solvent, leaving many endogenous interferences in the aqueous phase.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Phosphate buffer (e.g., 0.1 M, pH 8)

  • Extraction solvent (e.g., Ethyl acetate or Diethyl ether)[4][6]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

  • Autosampler vials

Procedure:

  • Pipette 200 µL of the biological sample into a glass tube.

  • Add 100 µL of phosphate buffer (pH 8) to alkalinize the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes to facilitate the extraction of 4-Hydroxy Mepivacaine into the organic phase.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

LLE_Workflow A Sample Aliquot (200 µL Plasma) B Add Buffer (pH 8) & Ethyl Acetate A->B C Vortex (5 min) B->C D Centrifuge (4,000 x g, 10 min) C->D E Collect Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H LC-MS/MS Analysis G->H

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects and often improving the LLOQ. This protocol is an adaptation from methods used for similar local anesthetic metabolites.[10]

Materials:

  • Biological sample (e.g., plasma, urine)

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE manifold

  • Methanol (for conditioning)

  • Deionized water

  • Sodium bicarbonate buffer (e.g., 300 mM, pH 10)[10]

  • Wash solution (e.g., deionized water)

  • Elution solvent (e.g., Chloroform or Methanol with 2% ammonium hydroxide)[10]

  • Evaporation system

  • Reconstitution solvent (mobile phase)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of sodium bicarbonate buffer (pH 10).

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water.

    • Pass 1 mL of sodium bicarbonate buffer (pH 10). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Pass 1 mL of deionized water to remove hydrophilic impurities.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution:

    • Elute the analyte with 1 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for analysis.

Workflow Diagram:

SPE_Workflow cluster_prep Sample & Cartridge Prep cluster_extraction Extraction Process cluster_analysis Analysis A Sample Pre-treatment (add buffer) C Load Sample A->C B Cartridge Conditioning (MeOH, H2O, Buffer) B->C D Wash (Deionized Water) C->D E Dry Cartridge D->E F Elute Analyte E->F G Evaporate Eluate F->G H Reconstitute G->H I LC-MS/MS Analysis H->I

Solid-Phase Extraction Workflow

Concluding Remarks

The selection of the most appropriate sample preparation method for 4-Hydroxy Mepivacaine quantification will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. For high-throughput screening, Protein Precipitation is often the method of choice due to its speed and simplicity. For methods requiring lower detection limits and cleaner extracts, Liquid-Liquid Extraction or Solid-Phase Extraction are recommended. It is essential to validate the chosen method according to regulatory guidelines to ensure its accuracy, precision, and reliability for the intended application.

References

Application Note: High-Throughput Analysis of Mepivacaine and its Major Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mepivacaine and its primary metabolites, 3-hydroxymepivacaine, 4-hydroxymepivacaine, and N-desmethylmepivacaine, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation. This high-throughput assay is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Mepivacaine is a widely used local anesthetic of the amide type. Its efficacy and safety are influenced by its pharmacokinetic profile, which is primarily determined by its metabolism in the liver. The main metabolic pathways are aromatic hydroxylation and N-demethylation, catalyzed by cytochrome P450 enzymes, leading to the formation of 3-hydroxymepivacaine, 4-hydroxymepivacaine, and N-desmethylmepivacaine (2',6'-pipecoloxylidide). Accurate and simultaneous measurement of mepivacaine and its metabolites is crucial for understanding its disposition and potential for drug-drug interactions. This application note describes a complete protocol for the development and application of an LC-MS/MS method for this purpose.

Mepivacaine Metabolism Pathway

Mepivacaine undergoes extensive metabolism in the liver, primarily through oxidation. The main reactions are aromatic hydroxylation to form 3- and 4-hydroxymepivacaine, and N-demethylation to produce N-desmethylmepivacaine. These metabolites are subsequently conjugated, primarily with glucuronic acid, and excreted in the urine.

G Mepivacaine Mepivacaine Hydroxylation Hydroxylation Mepivacaine->Hydroxylation N_Demethylation N_Demethylation Mepivacaine->N_Demethylation 3-Hydroxymepivacaine 3-Hydroxymepivacaine Hydroxylation->3-Hydroxymepivacaine 4-Hydroxymepivacaine 4-Hydroxymepivacaine Hydroxylation->4-Hydroxymepivacaine N-Desmethylmepivacaine N-Desmethylmepivacaine N_Demethylation->N-Desmethylmepivacaine Conjugation Conjugation 3-Hydroxymepivacaine->Conjugation 4-Hydroxymepivacaine->Conjugation N-Desmethylmepivacaine->Conjugation Excreted Metabolites Excreted Metabolites Conjugation->Excreted Metabolites

Mepivacaine Metabolic Pathway

Experimental Workflow

The analytical workflow consists of sample preparation, LC separation, and MS/MS detection. Plasma samples are first subjected to protein precipitation. The resulting supernatant is then injected into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS Experimental Workflow

Experimental Protocols

Materials and Reagents
  • Mepivacaine hydrochloride (analytical standard)

  • 3-Hydroxymepivacaine (analytical standard)

  • 4-Hydroxymepivacaine (analytical standard)

  • N-Desmethylmepivacaine (analytical standard)

  • Mepivacaine-d7 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Water (deionized, 18 MΩ·cm)

Standard Solutions

Stock solutions of mepivacaine and its metabolites (1 mg/mL) are prepared in methanol. Working solutions are prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. The internal standard (IS) working solution (e.g., 100 ng/mL of Mepivacaine-d7) is also prepared in 50:50 (v/v) methanol:water.

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the analysis of mepivacaine and its metabolites. These transitions should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Mepivacaine 247.298.1503020
247.270.1503025
3-Hydroxymepivacaine 263.298.1503522
263.2160.1503518
4-Hydroxymepivacaine 263.298.1503522
263.2160.1503518
N-Desmethylmepivacaine 233.284.1502818
233.270.1502822
Mepivacaine-d7 (IS) 254.2105.1503020

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (as %CV) should be ≤15% (≤20% for the LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked blank plasma with the response of the analytes in neat solution.

  • Recovery: Determined by comparing the peak areas of the analytes in pre-extraction spiked samples with those in post-extraction spiked samples.

  • Stability: Evaluation of the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for mepivacaine and its metabolites.

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Mepivacaine 0.50.5 - 500< 10< 1290 - 110
3-Hydroxymepivacaine 1.01.0 - 200< 12< 1588 - 112
4-Hydroxymepivacaine 1.01.0 - 200< 12< 1588 - 112
N-Desmethylmepivacaine 0.50.5 - 100< 11< 1491 - 109

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of mepivacaine and its major metabolites in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for supporting pharmacokinetic and clinical studies in drug development. The provided protocols and parameters serve as a strong foundation for researchers to implement and validate this method in their own laboratories.

Solid-Phase Extraction of Mepivacaine Metabolites: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, a widely used local anesthetic of the amide type, undergoes extensive metabolism in the liver prior to excretion. The primary metabolic pathways include hydroxylation of the aromatic ring and N-demethylation of the piperidine ring. Understanding the pharmacokinetic profile of mepivacaine and its metabolites is crucial for drug development and clinical toxicology. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of these analytes from complex biological matrices such as plasma and urine, enabling accurate downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the solid-phase extraction of mepivacaine and its major metabolites: 3-hydroxymepivacaine, 4-hydroxymepivacaine, and N-demethylated mepivacaine (pipecoloxylidide). The protocol is designed to be a starting point for method development and can be adapted based on the specific requirements of the user's laboratory and analytical instrumentation.

Mepivacaine Metabolism

Mepivacaine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4 playing significant roles. The main biotransformation pathways are aromatic hydroxylation, leading to the formation of 3-hydroxymepivacaine and 4-hydroxymepivacaine, and N-demethylation, which produces pipecoloxylidide. These metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their renal excretion.

Mepivacaine_Metabolism Mepivacaine Mepivacaine N_Demethylation N-Demethylation Mepivacaine->N_Demethylation CYP3A4 Hydroxylation Hydroxylation Mepivacaine->Hydroxylation CYP1A2, CYP3A4 Pipecoloxylidide Pipecoloxylidide (N-demethylated mepivacaine) N_Demethylation->Pipecoloxylidide 3_OH_Mepivacaine 3-Hydroxymepivacaine Hydroxylation->3_OH_Mepivacaine 4_OH_Mepivacaine 4-Hydroxymepivacaine Hydroxylation->4_OH_Mepivacaine Conjugation Conjugation (Glucuronidation) Pipecoloxylidide->Conjugation 3_OH_Mepivacaine->Conjugation 4_OH_Mepivacaine->Conjugation Excretion Renal Excretion Conjugation->Excretion

Caption: Metabolic pathway of Mepivacaine.

Quantitative Data Summary

The following table summarizes the expected recovery rates for mepivacaine and its metabolites using a mixed-mode solid-phase extraction protocol. It is important to note that while data for mepivacaine is available, the recovery data for its metabolites are based on studies of the structurally similar local anesthetic, ropivacaine, which undergoes identical metabolic transformations.

AnalyteMatrixSPE SorbentMean Recovery (%)
MepivacaineHuman SerumAcrylonitrile–divinylbenzene polymer~95
3-Hydroxymepivacaine (analog: 3-OH-ropivacaine)Human Plasma & UrinePolystyrene Polymer99-115
4-Hydroxymepivacaine (analog: 4-OH-ropivacaine)Human Plasma & UrinePolystyrene Polymer99-115
Pipecoloxylidide (N-demethyl mepivacaine)Human Plasma & UrinePolystyrene Polymer99-115

Experimental Protocol: Solid-Phase Extraction of Mepivacaine and its Metabolites

This protocol is a general guideline for the extraction of mepivacaine and its metabolites from human urine or plasma using a mixed-mode cation exchange (MCX) SPE cartridge. This type of sorbent is effective at retaining the basic parent drug and its more polar metabolites.

Materials and Reagents
  • Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., 30 mg, 1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88% or higher)

  • Ammonium hydroxide (28-30%)

  • Deionized water

  • Urine or plasma samples

  • Centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Sample collection tubes

  • Nitrogen evaporator

Sample Pre-treatment
  • Urine:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.

    • To 1 mL of supernatant, add 1 mL of 2% formic acid in deionized water. Vortex to mix.

  • Plasma:

    • Thaw frozen plasma samples to room temperature.

    • To 0.5 mL of plasma, add 1.5 mL of 4% phosphoric acid in water to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure

SPE_Workflow cluster_0 SPE Protocol cluster_1 Reagents & Solvents Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 Load->Wash1 Wash2 5. Wash 2 Wash1->Wash2 Elute 6. Elute Wash2->Elute Dry_Reconstitute 7. Dry & Reconstitute Elute->Dry_Reconstitute Methanol 1 mL Methanol Methanol->Condition DI_Water 1 mL Deionized Water DI_Water->Equilibrate Pretreated_Sample Pre-treated Sample Pretreated_Sample->Load Formic_Acid_Wash 1 mL 2% Formic Acid Formic_Acid_Wash->Wash1 Methanol_Wash 1 mL Methanol Methanol_Wash->Wash2 Elution_Solvent 1 mL 5% NH4OH in Acetonitrile Elution_Solvent->Elute Final_Solvent Mobile Phase Final_Solvent->Dry_Reconstitute

Caption: Solid-Phase Extraction Workflow.

  • Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol through the sorbent bed.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing 1: Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.

  • Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the retained analytes (mepivacaine and its metabolites) with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system. Vortex to ensure complete dissolution. The sample is now ready for analysis.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of mepivacaine and its primary metabolites from biological matrices. The use of mixed-mode cation exchange SPE offers a robust method for the isolation and concentration of these compounds, facilitating accurate and sensitive quantification by LC-MS/MS. The provided protocol and data serve as a valuable resource for researchers and scientists involved in pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology. It is recommended to validate the method in your own laboratory to ensure it meets the specific requirements of your analytical workflow.

Application Notes and Protocols for the Derivatization of 4-Hydroxy Mepivacaine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic Mepivacaine, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to enhance the volatility and thermal stability of this polar analyte, thereby improving its chromatographic separation and detection.

Introduction

4-Hydroxy Mepivacaine is a key metabolite in the biotransformation of Mepivacaine. Its quantification in biological matrices is essential for pharmacokinetic, toxicological, and drug metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites. However, the polar nature of 4-Hydroxy Mepivacaine, due to its hydroxyl group, makes it unsuitable for direct GC-MS analysis. Chemical derivatization is employed to replace the active hydrogen of the hydroxyl group with a nonpolar functional group, thereby increasing its volatility and improving its chromatographic properties. The two most common derivatization techniques for compounds containing hydroxyl groups are silylation and acylation.

Derivatization Strategies

The selection of the appropriate derivatization strategy depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This is a widely used derivatization technique that generally produces thermally stable derivatives with excellent chromatographic properties.

Acylation

Acylation introduces an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl moiety. This method can also enhance volatility and is particularly useful for improving detection with electron capture detectors (ECD) when using halogenated acylating reagents.

Experimental Protocols

The following are detailed protocols for the silylation and acylation of 4-Hydroxy Mepivacaine. It is recommended to optimize these protocols for your specific instrumentation and sample matrices.

Protocol 1: Silylation of 4-Hydroxy Mepivacaine

This protocol describes the derivatization of 4-Hydroxy Mepivacaine using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • 4-Hydroxy Mepivacaine standard or extracted sample residue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing 4-Hydroxy Mepivacaine is completely dry. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1-2 µL is typically injected.

Protocol 2: Acylation of 4-Hydroxy Mepivacaine

This protocol outlines the derivatization of 4-Hydroxy Mepivacaine using Trifluoroacetic Anhydride (TFAA).

Materials:

  • 4-Hydroxy Mepivacaine standard or extracted sample residue

  • Trifluoroacetic Anhydride (TFAA)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: The sample containing 4-Hydroxy Mepivacaine must be thoroughly dried under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample residue.

  • Derivatization: Add 50 µL of TFAA to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized 4-Hydroxy Mepivacaine. Note that the exact retention times and mass fragments may vary depending on the specific GC-MS instrument and analytical conditions used. These values are based on the analysis of structurally similar compounds and general principles of mass spectrometry.[1]

Table 1: GC-MS Parameters for Analysis of Derivatized 4-Hydroxy Mepivacaine

ParameterSilylated Derivative (TMS)Acylated Derivative (TFA)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C250°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium (1.0 mL/min)Helium (1.0 mL/min)
MS Ion Source Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
MS Scan Range 50-550 amu50-550 amu

Table 2: Expected Retention Times and Mass Spectra of Derivatized 4-Hydroxy Mepivacaine

DerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
TMS-4-Hydroxy Mepivacaine 12 - 15Molecular Ion (M+), [M-15]+, and other characteristic fragments
TFA-4-Hydroxy Mepivacaine 10 - 13Molecular Ion (M+), fragments showing loss of the TFA group

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the derivatization and GC-MS analysis of 4-Hydroxy Mepivacaine.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start with 4-Hydroxy Mepivacaine (in solution) dry Evaporate to Dryness (Nitrogen Stream) start->dry dissolve Dissolve Residue (Anhydrous Solvent) dry->dissolve add_reagent Add Derivatizing Agent (e.g., BSTFA or TFAA) dissolve->add_reagent react Heat for Reaction (e.g., 70°C for 30 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject analyze Data Acquisition & Analysis inject->analyze end End analyze->end

Caption: Experimental workflow for derivatization and GC-MS analysis.

Silylation_vs_Acylation cluster_silylation Silylation cluster_acylation Acylation analyte 4-Hydroxy Mepivacaine (-OH group) silylation_reagent BSTFA + TMCS analyte->silylation_reagent acylation_reagent TFAA analyte->acylation_reagent silylated_product TMS-4-Hydroxy Mepivacaine (-O-Si(CH3)3 group) silylation_reagent->silylated_product Reaction acylated_product TFA-4-Hydroxy Mepivacaine (-O-COCF3 group) acylation_reagent->acylated_product Reaction

Caption: Comparison of Silylation and Acylation derivatization reactions.

References

Troubleshooting & Optimization

optimizing LC-MS/MS parameters for 4-Hydroxy Mepivacaine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the optimization of LC-MS/MS parameters for 4-Hydroxy Mepivacaine-d3. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: To determine the Multiple Reaction Monitoring (MRM) transitions for this compound, we first consider the parent compound, Mepivacaine. Mepivacaine typically shows a protonated molecule [M+H]⁺ at m/z 247.3, which fragments to a primary product ion of m/z 98.1.[1][2] The addition of a hydroxyl group (+16 Da) and three deuterium atoms in place of hydrogens (+3 Da) will increase the mass of the precursor ion. The product ion may or may not shift depending on the location of the deuterium labels.

For initial method setup, the following transitions can be used as a starting point.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Note
Mepivacaine247.398.1Common transition for the parent drug.[1][2]
4-Hydroxy Mepivacaine263.398.1Precursor is +16 Da from Mepivacaine. The fragment is likely conserved.
This compound 266.3 98.1 Precursor is +3 Da from 4-Hydroxy Mepivacaine. Assumes deuteration is not on the fragment.
This compound 266.3 101.1 Alternative transition if deuteration is on the N-methyl group of the piperidine ring fragment.

Q2: What are typical starting liquid chromatography (LC) conditions?

A2: The addition of a hydroxyl group makes 4-Hydroxy Mepivacaine more polar than Mepivacaine. Therefore, it will likely elute earlier on a standard reverse-phase column. A good starting point is to adapt a method used for Mepivacaine.[1]

ParameterRecommended Setting
ColumnC18 (e.g., 5-μm, 150 mm × 4.6 mm)[1]
Mobile PhaseA: 10 mmol/L ammonium acetate with 0.5% formic acid in waterB: Acetonitrile[1]
GradientIsocratic: 60:40 (A:B) or a shallow gradient starting with higher aqueous phase
Flow Rate0.5 mL/min[1]
Column Temperature20-40 °C[1]
Injection Volume10 µL[1][3]

Q3: How should I prepare plasma samples for analysis?

A3: A simple one-step liquid-liquid extraction (LLE) is often effective for cleaning up plasma samples and concentrating the analyte.[3] Protein precipitation is another option but may result in more significant matrix effects.

Q4: Why is it important to use a stable isotope-labeled internal standard like this compound?

A4: A stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS.[4] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization effects in the MS source.[5] This allows it to accurately correct for variability during sample preparation (e.g., extraction recovery) and for matrix-induced ion suppression or enhancement, leading to better precision and accuracy.[4][5]

Troubleshooting Guide

Q1: I am not seeing any signal for this compound. What should I check?

A1: Lack of signal can be due to issues with the instrument, method parameters, or the sample itself. Follow a systematic approach to identify the problem.

start No Signal Observed infusion Infuse Analyte Directly? start->infusion ms_check Check MS Parameters: - Precursor/Product Ions - Voltages (Capillary, Cone) - Gas Flows & Temperatures infusion->ms_check No lc_check Check LC System: - Column Connection - Solvent Levels - Flow Rate & Pressure infusion->lc_check Yes sample_check Check Sample Integrity: - Analyte Degradation - Extraction Efficiency - Correct Standard Concentration ms_check->sample_check signal_yes Signal Present lc_check->signal_yes signal_no Still No Signal sample_check->signal_no cluster_0 MS Parameter Optimization Workflow A Prepare Analyte Solution (e.g., 100 ng/mL) B Infuse into MS via Syringe Pump A->B C Optimize Precursor Ion (Full Scan/Q1 Scan) B->C D Select Precursor Ion & Scan for Product Ions (Product Ion Scan) C->D E Select Top 2-3 Product Ions D->E F Optimize Collision Energy (CE) for each transition E->F G Optimize Source Parameters (Voltages, Gas, Temp) F->G H Finalize MRM Method G->H start LC Method Development Start scout_gradient Run Scouting Gradient (e.g., 5-95% B in 10 min) start->scout_gradient eval_rt Evaluate Retention Time (RT) of Analyte and IS scout_gradient->eval_rt rt_ok Is RT acceptable? (e.g., k' > 2) eval_rt->rt_ok adjust_gradient Adjust Gradient Slope and/or Isocratic Hold rt_ok->adjust_gradient No eval_peak Evaluate Peak Shape rt_ok->eval_peak Yes adjust_gradient->eval_rt peak_ok Is Peak Shape Good? (Symmetry > 0.9) eval_peak->peak_ok adjust_mobile_phase Adjust Mobile Phase (pH, organic type) peak_ok->adjust_mobile_phase No finalize Finalize Method & Validate peak_ok->finalize Yes adjust_mobile_phase->eval_peak

References

Technical Support Center: Analysis of 4-Hydroxy Mepivacaine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 4-Hydroxy Mepivacaine-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects during LC-MS/MS analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue/Question Potential Causes Recommended Actions
Poor peak shape or splitting for this compound. Co-elution of interfering compounds from the biological matrix.[1][2] Incompatible mobile phase pH affecting the analyte's ionization state.Optimize chromatographic conditions by adjusting the mobile phase composition or gradient to better separate the analyte from matrix components.[1][2] Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state.
Inconsistent or low recovery of this compound. Inefficient sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3][4] Analyte instability in the biological matrix.[2]Evaluate and optimize the sample preparation method. Consider a more rigorous clean-up technique like solid-phase extraction (SPE) to remove interfering substances.[3][5] Investigate analyte stability under different storage and handling conditions.[2]
High variability in signal intensity between different lots of biological matrix. Significant lot-to-lot variation in the composition of the biological matrix, leading to inconsistent matrix effects.[6]Evaluate the matrix effect across at least six different lots of the biological matrix during method validation.[6][7] If variability is high, further optimization of the sample clean-up and chromatography is necessary.
Signal suppression or enhancement observed for this compound. Co-eluting endogenous matrix components (e.g., phospholipids, salts) or exogenous compounds (e.g., anticoagulants) are affecting the ionization efficiency of the analyte in the mass spectrometer source.[6][8][9]Implement strategies to mitigate matrix effects, such as improving chromatographic separation, using a more selective sample preparation method, or employing a stable isotopically labeled internal standard (like this compound itself, if another IS is being used).[10][11]
Internal standard does not adequately compensate for the matrix effect. The internal standard (IS) does not co-elute with the analyte and is therefore not subjected to the same matrix effects. The IS is chemically different and responds differently to the matrix components.Use a stable isotopically labeled internal standard (SIL-IS) of 4-Hydroxy Mepivacaine if not already in use, as it will have nearly identical chromatographic behavior and ionization characteristics.[4] Ensure the IS is added early in the sample preparation process to account for variability in extraction recovery.

Frequently Asked Questions (FAQs)

What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8][9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound.[9][10] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[10]

How can I qualitatively assess for the presence of matrix effects?

A common method is the post-column infusion experiment.[1][5][10] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[5] Any deviation from the stable baseline signal at the retention time of the analyte indicates the presence of matrix components that cause ion suppression or enhancement.[10]

What is the quantitative method to evaluate matrix effects?

The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[6] This involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[6][12] The ratio of these peak areas is known as the matrix factor (MF).[6]

How is the Matrix Factor (MF) calculated and interpreted?

The Matrix Factor is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 suggests ion suppression.[6]

  • An MF value > 1 suggests ion enhancement.[6]

Ideally, the MF should be between 0.8 and 1.2.

What are the best strategies to minimize matrix effects?

Several strategies can be employed to reduce or eliminate matrix effects:

  • Optimization of Sample Preparation: Employ more selective extraction techniques like solid-phase extraction (SPE) to effectively remove interfering matrix components.[3][5]

  • Chromatographic Separation: Improve the chromatographic method to separate this compound from co-eluting matrix components.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may also decrease the analyte signal.[5]

  • Use of a Stable Isotopically Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected in a similar manner by the matrix.[4]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
  • System Setup:

    • Prepare a standard solution of this compound at a concentration that provides a stable and mid-range signal.

    • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer ion source.

  • Procedure:

    • Begin infusing the this compound solution and acquire MS data to establish a stable baseline signal.

    • Prepare a blank matrix sample using the same extraction procedure as for the study samples.

    • Inject the extracted blank matrix sample onto the LC-MS/MS system.

  • Data Analysis:

    • Monitor the baseline signal of the infused this compound.

    • A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Protocol 2: Quantitative Assessment of Matrix Effects using the Matrix Factor (MF)
  • Sample Set Preparation:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the this compound standard at the same low and high concentrations as Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the Matrix Factor for each lot of matrix at each concentration level: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the Internal Standard (IS) Normalized MF if an IS is used: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • Calculate the coefficient of variation (%CV) of the MF across the different matrix lots. The %CV should ideally be ≤15%.

Data Presentation

Table 1: Quantitative Assessment of Matrix Factor for this compound
Matrix LotAnalyte Peak Area (Low QC - Set B)Analyte Peak Area (High QC - Set B)Matrix Factor (Low QC)Matrix Factor (High QC)
148,500495,0000.970.99
247,000480,0000.940.96
349,500505,0000.991.01
446,000475,0000.920.95
550,000510,0001.001.02
648,000490,0000.960.98
Mean 48,167 492,500 0.96 0.98
%CV 3.0% 2.8% 3.0% 2.8%
Based on Mean Peak Area in Neat Solution (Set A): Low QC = 50,000; High QC = 500,000

Visualizations

MatrixEffectWorkflow Workflow for Identifying and Mitigating Matrix Effects cluster_assessment Assessment cluster_evaluation Evaluation cluster_mitigation Mitigation Strategies A Start: Inconsistent Analytical Results B Qualitative Assessment: Post-Column Infusion A->B C Quantitative Assessment: Calculate Matrix Factor (MF) B->C If suppression/enhancement observed D Is Matrix Effect Present? C->D E Is MF within acceptable limits (e.g., 0.8-1.2) and %CV <= 15%? D->E Yes I Method Validation D->I No F Optimize Sample Preparation (e.g., SPE, LLE) E->F No E->I Yes G Improve Chromatographic Separation F->G H Use Stable Isotope Labeled Internal Standard (SIL-IS) G->H H->I PostColumnInfusion Post-Column Infusion Experimental Setup LC LC System Pump Autosampler (Inject Blank Matrix) Column Analytical Column LC:p2->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Infuse Analyte Standard) Syringe->Tee

References

Technical Support Center: 4-Hydroxy Mepivacaine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of 4-Hydroxy Mepivacaine, with a focus on improving peak shape.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis. This guide addresses common issues in a question-and-answer format.

Q1: My 4-Hydroxy Mepivacaine peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for 4-Hydroxy Mepivacaine, a basic compound, is most often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns.[1][2] Here are the primary troubleshooting steps:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.

    • Lowering the pH (e.g., pH 2.5-3.5): At low pH, silanol groups are protonated and less likely to interact with the protonated basic analyte.[3][4] However, this may decrease retention for some basic compounds.

    • Increasing the pH (e.g., pH 7-8): In this range, the analyte may be less protonated, reducing ionic interactions. However, residual silanols can still be an issue, and operating at high pH can dissolve the silica backbone of the column.[2] For methods requiring a pH above 8, a hybrid or polymer-based column is recommended.

  • Use of Mobile Phase Additives:

    • Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5% v/v).[5][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[6][7]

    • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a constant pH and minimize ionic interactions.[1]

  • Column Selection:

    • High-Purity Silica: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups and are less prone to causing peak tailing with basic compounds.[1]

  • Injection Solvent: Whenever possible, dissolve your sample in the mobile phase.[12] Injecting in a stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of 4-Hydroxy Mepivacaine and how does it affect HPLC analysis?

4-Hydroxy Mepivacaine is a primary metabolite of Mepivacaine.[13] Mepivacaine is a basic compound with a pKa of approximately 7.7.[14][15] The addition of a hydroxyl group to form 4-Hydroxy Mepivacaine increases its polarity. As a basic, polar compound, it is susceptible to strong interactions with residual silanol groups on silica-based stationary phases, which are a primary cause of poor peak shape.[16]

Q2: Which type of HPLC column is best for analyzing 4-Hydroxy Mepivacaine?

For robust and reproducible analysis of basic compounds like 4-Hydroxy Mepivacaine, a modern, high-purity, end-capped C18 or C8 column is recommended.[8] These columns are designed to minimize silanol interactions, leading to improved peak symmetry.[9] For methods requiring a mobile phase pH greater than 8, consider using a hybrid-silica or polymer-based column to prevent degradation of the stationary phase.

Q3: How does mobile phase pH affect the retention and peak shape of 4-Hydroxy Mepivacaine?

Mobile phase pH is a critical parameter.[17][18] For a basic compound like 4-Hydroxy Mepivacaine (estimated pKa similar to Mepivacaine's 7.7), the following applies:

  • At pH << pKa (e.g., pH 3): The analyte will be fully protonated (positively charged). This can lead to good peak shape on an appropriate column but may result in shorter retention times.

  • At pH ≈ pKa: The analyte will exist as a mixture of ionized and neutral forms, which can lead to split or broad peaks.[18] It is best to work at a pH at least 1.5-2 units away from the analyte's pKa.

  • At pH >> pKa (e.g., pH 9.5, with a pH-stable column): The analyte will be in its neutral, less polar form, leading to increased retention. This can also provide excellent peak shape if silanol interactions are minimized.

Q4: Can I use triethylamine (TEA) in my mobile phase for LC-MS analysis?

While TEA is effective for improving peak shape, it is a strong ion-suppressing agent and can significantly reduce the sensitivity of mass spectrometry detection, particularly in positive ion mode.[6] It can also be difficult to completely flush from the HPLC and MS system.[19][20] For LC-MS applications, consider using volatile mobile phase modifiers that are more MS-friendly, such as formic acid, acetic acid, or ammonium formate/acetate.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Peak Shape Optimization

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Initial Conditions: Prepare three different aqueous mobile phases (A1, A2, A3) by adjusting the pH of 10 mM ammonium formate to 3.0, 5.0, and 7.0 (with formic acid or ammonium hydroxide).

  • Gradient: 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength.

  • Procedure:

    • Equilibrate the column with the mobile phase containing A1.

    • Inject a standard solution of 4-Hydroxy Mepivacaine.

    • Repeat the injection for mobile phases containing A2 and A3.

    • Compare the peak shape (asymmetry and tailing factor) from the three runs to determine the optimal pH.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry (As)Tailing Factor (Tf)
3.01.31.4
5.01.81.9
7.02.52.7

Note: Data are for illustrative purposes.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (e.g., Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Incorrect Mobile Phase pH start->cause2 cause3 Inappropriate Column Chemistry start->cause3 cause4 Suboptimal Injector Conditions start->cause4 solution1a Add Competing Base (TEA) cause1->solution1a solution1b Increase Buffer Strength cause1->solution1b solution2 Adjust pH (Low or High) cause2->solution2 solution3 Use End-Capped or High-Purity Silica Column cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4

Caption: Troubleshooting workflow for poor HPLC peak shape.

Silanol_Interaction Mechanism of Peak Tailing and Mitigation cluster_0 Scenario 1: Peak Tailing cluster_1 Scenario 2: Improved Peak Shape Analyte 4-OH Mepivacaine (+) Silanol Si-O⁻ (Active Site) Analyte->Silanol Strong Ionic Interaction Analyte2 4-OH Mepivacaine (+) Silanol2 Si-O⁻ Analyte2->Silanol2 Interaction Blocked Additive TEA (+) Additive->Silanol2 Shielding Interaction

Caption: Silanol interactions causing peak tailing and mitigation.

References

minimizing ion suppression in 4-Hydroxy Mepivacaine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Hydroxy Mepivacaine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on minimizing ion suppression in LC-MS/MS applications.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common matrix effect in LC-MS/MS analysis that can significantly impact the accuracy, precision, and sensitivity of quantitation. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This guide provides a systematic approach to identifying and mitigating ion suppression in your 4-Hydroxy Mepivacaine analysis.

Issue 1: Low or Inconsistent Analyte Signal

Possible Cause: Ion suppression from endogenous matrix components (e.g., phospholipids, salts, proteins).

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. Infuse a constant flow of a 4-Hydroxy Mepivacaine standard solution into the LC eluent post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of the analyte at a specific retention time indicates the presence of co-eluting, suppressing agents.

    • Post-Extraction Addition: To quantify the extent of ion suppression, compare the peak area of 4-Hydroxy Mepivacaine in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A lower peak area in the matrix sample indicates ion suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before injection.

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts, potentially leaving phospholipids that are known to cause ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Since 4-Hydroxy Mepivacaine is more polar than its parent compound, Mepivacaine, the choice of extraction solvent is critical. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize recovery of the analyte while minimizing the extraction of interfering compounds.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Consider using a mixed-mode or polymeric SPE sorbent that can effectively retain 4-Hydroxy Mepivacaine while allowing for the removal of a broad range of interferences.

  • Enhance Chromatographic Separation:

    • Reverse-Phase (RP) Chromatography: Optimize the mobile phase gradient to achieve better separation between 4-Hydroxy Mepivacaine and the interfering peaks identified by PCI. Adjusting the organic modifier (e.g., acetonitrile vs. methanol) or pH of the aqueous phase can alter selectivity.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): As a more polar compound, 4-Hydroxy Mepivacaine may be well-suited for HILIC. This technique uses a polar stationary phase and a high organic mobile phase, which can provide different selectivity and potentially separate the analyte from different sets of matrix interferences compared to RP chromatography.

Issue 2: Poor Reproducibility and Accuracy

Possible Cause: Variable ion suppression across different sample lots or inconsistent sample preparation.

Troubleshooting Steps:

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for 4-Hydroxy Mepivacaine is the most effective way to compensate for ion suppression. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the peak area ratio.

  • Matrix-Matched Calibrators and Quality Controls (QCs): If a SIL-IS is not available, prepare calibration standards and QCs in the same biological matrix as the study samples. This helps to normalize for the matrix effect, assuming the effect is consistent across all samples.

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and QCs. Any variation in extraction time, solvent volumes, or pH can lead to variability in the matrix effect.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression when analyzing 4-Hydroxy Mepivacaine in plasma?

A1: The most common sources of ion suppression in plasma are phospholipids from cell membranes, salts, and endogenous metabolites that can co-elute with 4-Hydroxy Mepivacaine. Phospholipids are particularly problematic in ESI-positive mode.

Q2: How can I quickly check for ion suppression in my assay?

A2: A post-column infusion experiment is a rapid and effective way to qualitatively assess ion suppression. By observing dips in the steady signal of your analyte as a blank matrix extract is run through the system, you can identify the retention times at which suppressive components elute.

Q3: Is protein precipitation sufficient for sample cleanup for 4-Hydroxy Mepivacaine analysis?

A3: While protein precipitation is a simple technique, it may not be sufficient for removing all ion-suppressing components, especially phospholipids. If you observe significant ion suppression with PPT, consider more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Q4: What type of SPE cartridge is recommended for 4-Hydroxy Mepivacaine?

A4: Given the polar nature of the hydroxylated metabolite, a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) or a polymeric reversed-phase sorbent can be effective. These can offer better retention for polar compounds and allow for more comprehensive washing steps to remove interferences.

Q5: Can I use the same LC method for 4-Hydroxy Mepivacaine that I use for Mepivacaine?

A5: You can start with the Mepivacaine method, but optimization will likely be necessary. 4-Hydroxy Mepivacaine is more polar and will likely have a shorter retention time on a standard C18 column. You may need to adjust the mobile phase composition (e.g., lower initial organic percentage) or consider a different column chemistry (e.g., a polar-embedded or HILIC column) to achieve adequate retention and separation from early-eluting interferences.

Q6: How does the choice of ionization source (ESI vs. APCI) affect ion suppression?

A6: Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components like salts and phospholipids than Atmospheric Pressure Chemical Ionization (APCI). If you are experiencing significant ion suppression with ESI, testing APCI could be a viable alternative, provided your analyte ionizes efficiently with this technique.

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons for 4-Hydroxy Mepivacaine Analysis
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.May result in significant ion suppression due to residual phospholipids and other endogenous components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can remove many interfering substances.Requires optimization of solvent and pH; recovery of the more polar 4-Hydroxy Mepivacaine may be challenging.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reduces matrix effects.More time-consuming and expensive; requires method development to select the appropriate sorbent and elution conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Ion Suppression Assessment
  • System Setup:

    • Prepare a standard solution of 4-Hydroxy Mepivacaine in mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).

    • Use a T-connector to introduce the standard solution via a syringe pump into the LC flow path between the analytical column and the mass spectrometer.

    • Set the syringe pump to a low flow rate (e.g., 10 µL/min).

    • LC-MS/MS system is set up with the optimized chromatographic and mass spectrometric conditions for 4-Hydroxy Mepivacaine.

  • Procedure:

    • Begin infusing the 4-Hydroxy Mepivacaine standard solution and allow the MS signal to stabilize.

    • Inject a blank, extracted matrix sample (e.g., plasma processed by your chosen sample preparation method).

    • Monitor the signal of the 4-Hydroxy Mepivacaine MRM transition throughout the chromatographic run.

    • Any significant drop in the signal indicates the retention time at which ion-suppressing components are eluting.

Protocol 2: Liquid-Liquid Extraction (LLE) of 4-Hydroxy Mepivacaine from Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of internal standard solution (if available).

    • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex briefly.

    • Add 600 µL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture like ethyl acetate/hexane).

    • Vortex for 2 minutes.

  • Extraction:

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low or Inconsistent Analyte Signal assess_matrix Assess Matrix Effects (PCI or Post-Extraction Addition) start->assess_matrix suppression_present Ion Suppression Confirmed? assess_matrix->suppression_present optimize_sp Optimize Sample Preparation (LLE/SPE) suppression_present->optimize_sp Yes no_suppression No Significant Suppression suppression_present->no_suppression No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_is Incorporate Stable Isotope-Labeled IS optimize_lc->use_is revalidate Re-evaluate and Validate Method use_is->revalidate

Caption: A logical workflow for troubleshooting ion suppression.

Decision Tree for Sample Preparation Method Selection

SamplePrepDecisionTree start Start: Need to Analyze 4-Hydroxy Mepivacaine ppt Protein Precipitation (PPT) start->ppt test_suppression_ppt Significant Ion Suppression? ppt->test_suppression_ppt lle Liquid-Liquid Extraction (LLE) test_suppression_ppt->lle Yes final_method Final Method test_suppression_ppt->final_method No test_recovery_lle Adequate Recovery? lle->test_recovery_lle spe Solid-Phase Extraction (SPE) test_recovery_lle->spe No test_recovery_lle->final_method Yes spe->final_method

Caption: Decision tree for selecting a sample preparation method.

Quality Control for 4-Hydroxy Mepivacaine-d3 Internal Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of 4-Hydroxy Mepivacaine-d3, a crucial internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for this compound internal standard?

A1: The critical quality control parameters for this compound include identity, purity (chemical and isotopic), concentration, and stability. These parameters ensure the accuracy and reliability of bioanalytical data.

Q2: Where can I find the specific acceptance criteria for a new lot of this compound?

A2: The definitive acceptance criteria for a specific lot of this compound are provided in the Certificate of Analysis (CoA) from the supplier. It is essential to obtain and review the CoA for each new lot.

Q3: What are common sources of error when using a deuterated internal standard like this compound?

A3: Common sources of error include:

  • Isotopic Impurity: Presence of unlabeled (d0) analyte in the internal standard solution.

  • Chemical Impurity: Presence of other compounds that may interfere with the analysis.

  • Inaccurate Concentration: Errors in the preparation of stock and working solutions.

  • Instability: Degradation of the internal standard over time or under certain storage conditions.

  • Deuterium Exchange: Loss of deuterium atoms, which can alter the mass-to-charge ratio.

Q4: How should I properly store and handle this compound?

A4: Generally, deuterated standards should be stored in a cool, dry, and dark environment, often at refrigerated (2-8 °C) or frozen (-20 °C) temperatures, as specified by the manufacturer.[1] Prepare stock solutions in a suitable solvent, such as methanol, and store them under the recommended conditions.[2] Avoid repeated freeze-thaw cycles. Always allow the standard to reach room temperature before opening to prevent condensation.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound internal standard in LC-MS/MS analysis.

Issue 1: High Background Signal at the Analyte's m/z in Blank Samples

Possible Cause: The internal standard solution may contain a significant amount of the unlabeled analyte (4-Hydroxy Mepivacaine).

Troubleshooting Workflow:

start High background signal in blank samples check_is Analyze a blank sample spiked only with the This compound internal standard start->check_is evaluate_signal Is there a significant peak at the m/z of the unlabeled analyte (4-Hydroxy Mepivacaine)? check_is->evaluate_signal contact_supplier Contact the supplier to obtain the Certificate of Analysis and report the issue. Consider purchasing a new lot with higher isotopic purity. evaluate_signal->contact_supplier Yes check_concentration Review the preparation of the internal standard working solution. Was the correct concentration used? evaluate_signal->check_concentration No adjust_concentration Adjust the internal standard concentration to a level where the contribution to the analyte signal is acceptable (typically <1% of the LLOQ response). check_concentration->adjust_concentration revalidate Re-validate the assay with the adjusted internal standard concentration. adjust_concentration->revalidate resolved Issue Resolved revalidate->resolved

Caption: Troubleshooting high background signal.

Issue 2: Inconsistent Internal Standard Peak Area

Possible Cause: This can be due to various factors including instrument variability, improper sample preparation, or degradation of the internal standard.

Troubleshooting Workflow:

start Inconsistent internal standard peak area check_instrument Check LC-MS/MS system performance. (e.g., spray stability, system pressure) start->check_instrument instrument_issue Address instrument issues (e.g., clean source, check for leaks, recalibrate). check_instrument->instrument_issue Issue Found check_prep Review sample preparation procedure. Ensure consistent addition of internal standard. check_instrument->check_prep No Issue resolved Issue Resolved instrument_issue->resolved prep_issue Retrain on sample preparation. Use calibrated pipettes. check_prep->prep_issue Issue Found check_stability Evaluate the stability of the internal standard in the working solution and in processed samples. check_prep->check_stability No Issue prep_issue->resolved stability_issue Prepare fresh working solutions. Investigate stability under different conditions. check_stability->stability_issue Issue Found stability_issue->resolved

Caption: Troubleshooting inconsistent internal standard peak area.

Experimental Protocols

Protocol 1: Verification of Chemical and Isotopic Purity

Objective: To verify the chemical and isotopic purity of a new lot of this compound.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration typically used in the bioanalytical method (e.g., 100 ng/mL).

    • Prepare a corresponding solution of unlabeled 4-Hydroxy Mepivacaine at the same concentration.

  • LC-MS/MS Analysis:

    • Inject the this compound working solution and acquire data in full scan mode to identify any potential chemical impurities.

    • Inject the this compound working solution and acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for the mass transitions of both the deuterated standard and the unlabeled analyte.

    • Inject the unlabeled 4-Hydroxy Mepivacaine solution to confirm its retention time and mass transitions.

  • Data Analysis:

    • Chemical Purity: In the full scan data of the deuterated standard, identify any peaks other than the main compound. The area of impurity peaks should be compared to the main peak area.

    • Isotopic Purity: In the SIM/MRM data of the deuterated standard, measure the peak area of the unlabeled analyte's transition. This area should be minimal compared to the peak area of the deuterated standard's transition.

Acceptance Criteria (General Guidance):

ParameterAcceptance Criteria
Chemical Purity> 98% (Consult Certificate of Analysis for specifics)
Isotopic PurityContribution of d0 to d3 signal should be < 0.1%

Note: These are general guidelines. Always refer to the supplier's Certificate of Analysis for lot-specific acceptance criteria.

Protocol 2: Short-Term Stability Assessment

Objective: To assess the stability of this compound in the prepared working solution under typical laboratory conditions.

Methodology:

  • Solution Preparation:

    • Prepare a fresh working solution of this compound at the concentration used in the analytical method.

  • Time-Point Analysis:

    • Analyze the freshly prepared solution (T=0) by LC-MS/MS to establish a baseline peak area.

    • Store the working solution under intended storage conditions (e.g., refrigerated at 4°C).

    • Analyze the solution at subsequent time points (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Calculate the mean peak area and standard deviation for each time point.

    • Compare the mean peak area at each time point to the T=0 baseline.

Acceptance Criteria (General Guidance):

Time PointAcceptance Criteria (Peak Area vs. T=0)
24 hoursWithin ± 15%
48 hoursWithin ± 15%
72 hoursWithin ± 15%

Workflow for Quality Control Checks:

start Receive New Lot of This compound coa_review Review Certificate of Analysis (CoA) for supplier's specifications start->coa_review purity_check Perform Chemical and Isotopic Purity Verification (Protocol 1) coa_review->purity_check purity_pass Purity Meets Acceptance Criteria? purity_check->purity_pass stability_check Perform Short-Term Stability Assessment (Protocol 2) purity_pass->stability_check Yes quarantine Quarantine Lot and Contact Supplier purity_pass->quarantine No stability_pass Stability Meets Acceptance Criteria? stability_check->stability_pass release Release for Use in Bioanalytical Assays stability_pass->release Yes stability_pass->quarantine No

Caption: Quality control workflow for a new internal standard lot.

This technical support guide provides a framework for ensuring the quality and reliability of this compound internal standard. For further assistance, always refer to the manufacturer's documentation and established laboratory standard operating procedures.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Mepivacaine Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low-level Mepivacaine metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical process for Mepivacaine and its metabolites.

Issue 1: Low or No Signal for Mepivacaine Metabolites

  • Question: I am not detecting my target Mepivacaine metabolites, or the signal intensity is very low. What are the possible causes and solutions?

  • Answer: Low or no signal for your target metabolites can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshoot this issue:

    • Sample Preparation: Inefficient extraction of metabolites from the biological matrix is a common cause of low signal.

      • Solution: Optimize your sample preparation method. For trace analysis, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1][2] Ensure the pH of your sample is adjusted to optimize the extraction of your target metabolites.

    • LC-MS/MS Method: The sensitivity of your LC-MS/MS method may not be sufficient for detecting low-level metabolites.

      • Solution:

        • Ionization Mode: Mepivacaine and its metabolites are typically analyzed in positive ion mode. Confirm your mass spectrometer is operating in this mode.[3][4]

        • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for each metabolite. If these are not known, they will need to be determined empirically by infusing a standard of the metabolite.

        • Source Parameters: Optimize the ion source parameters, such as ion spray voltage and source temperature, to maximize the ionization of your target analytes. For example, a typical ion spray voltage might be around 4000 V and a source temperature of 300°C.[3][4]

    • Metabolite Stability: Metabolites can degrade during sample collection, storage, or processing.

      • Solution: Minimize freeze-thaw cycles and keep samples at a low temperature (e.g., -80°C) for long-term storage.[3][4] Evaluate the stability of your metabolites under your experimental conditions.

Issue 2: High Background Noise or Matrix Effects

  • Question: I am observing high background noise and suspect matrix effects are suppressing the signal of my Mepivacaine metabolites. How can I address this?

  • Answer: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[5][6][7]

    • Chromatographic Separation: Inadequate separation of metabolites from matrix components can lead to ion suppression.

      • Solution: Modify your HPLC method to improve the separation. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of HPLC column.

    • Sample Preparation: A non-selective sample preparation method can result in a "dirty" extract with many matrix components.

      • Solution: Employ a more rigorous sample cleanup method. SPE is often effective at removing interfering matrix components.[1]

    • Internal Standard: The use of an appropriate internal standard (IS) can help to compensate for matrix effects.

      • Solution: Ideally, a stable isotope-labeled version of the analyte should be used as an IS. If this is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used.

    • Assessment of Matrix Effects: It is crucial to systematically evaluate matrix effects during method development.

      • Solution: This can be done by comparing the response of an analyte in a neat solution to its response in a post-extraction spiked blank matrix sample.[6] A post-column infusion experiment can also help to identify regions of the chromatogram where ion suppression is occurring.[6]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Mepivacaine?

A1: The principal metabolic pathways for Mepivacaine are hydroxylation and N-demethylation.[8] The three main metabolites identified in humans are two phenolic derivatives (3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine), which are primarily excreted as glucuronide conjugates, and an N-demethylated compound (2′,6′-pipecoloxylidide or PPX).

Q2: Which analytical technique is most suitable for detecting low levels of Mepivacaine metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Mepivacaine and its metabolites in biological matrices.[3][4][9] This technique offers superior limits of quantitation compared to older methods like HPLC with UV detection.[10]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for Mepivacaine and its metabolites?

A3: The LOD and LOQ are highly dependent on the specific analytical method and the matrix being analyzed. For Mepivacaine, LC-MS/MS methods have achieved LOQs as low as 0.1 to 0.5 ng/mL in plasma.[11] While specific data for its metabolites are less commonly reported, for similar local anesthetic metabolites, LODs in the range of 5 to 15 mg/mL have been reported using GC-MS.[12] It is reasonable to expect that a highly optimized LC-MS/MS method could achieve low ng/mL or even sub-ng/mL LOQs for the primary metabolites of Mepivacaine.

Quantitative Data Summary

AnalyteMethodMatrixLLOQLODReference
MepivacaineLC-MS/MSPlasma0.5 ng/mLNot Reported[3][4][9]
MepivacaineLC-MS/MSWhole Blood0.1 ng/mLNot Reported[11]
MepivacaineHPLC-UVPlasmaNot Reported100 ng/mL[10]
Bupivacaine MetabolitesGC-MSPostmortem BloodNot Reported5 - 13 mg/mL[12]

Experimental Protocols

Detailed LC-MS/MS Methodology for Mepivacaine (Adaptable for Metabolites)

This protocol is based on a validated method for the determination of Mepivacaine in human plasma and can be adapted for its metabolites.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add the internal standard.

  • Vortex mix the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Mepivacaine: m/z 247.3 → 98.1[3]

    • Metabolites: To be determined by infusion of standards.

  • Source Parameters:

    • Ion Spray Voltage: 4000 V[3][4]

    • Temperature: 300°C[3][4]

Visualizations

TroubleshootingWorkflow start Low or No Metabolite Signal check_sample_prep Review Sample Preparation - Inefficient extraction? - pH optimization needed? start->check_sample_prep check_lcms Evaluate LC-MS/MS Method - Correct ionization mode? - Optimal MRM transitions? - Source parameters optimized? start->check_lcms check_stability Assess Metabolite Stability - Freeze-thaw cycles? - Storage conditions appropriate? start->check_stability optimize_extraction Optimize Extraction Protocol (e.g., SPE, LLE) check_sample_prep->optimize_extraction optimize_lcms Optimize MS Parameters & Chromatography check_lcms->optimize_lcms stability_study Conduct Stability Study check_stability->stability_study end_ok Signal Improved optimize_extraction->end_ok optimize_lcms->end_ok stability_study->end_ok

Caption: Troubleshooting workflow for low metabolite signal.

MepivacaineMetabolism Mepivacaine Mepivacaine Hydroxylation Hydroxylation (CYP Enzymes) Mepivacaine->Hydroxylation N_Demethylation N-Demethylation (CYP Enzymes) Mepivacaine->N_Demethylation Hydroxy3 3-hydroxy-mepivacaine Hydroxylation->Hydroxy3 Hydroxy4 4-hydroxy-mepivacaine Hydroxylation->Hydroxy4 PPX 2',6'-pipecoloxylidide (PPX) N_Demethylation->PPX Conjugation Glucuronide Conjugation Hydroxy3->Conjugation Hydroxy4->Conjugation Excretion Excretion PPX->Excretion Conjugation->Excretion

Caption: Metabolic pathway of Mepivacaine.

SamplePreparationWorkflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General sample preparation workflow.

References

Validation & Comparative

A Comparative Guide to the Inter-laboratory Quantification of Mepivacaine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, an amide-type local anesthetic, is extensively metabolized in the liver prior to renal excretion. Understanding the pharmacokinetic profile of its metabolites is crucial for comprehensive drug efficacy and safety assessment. The primary metabolites of Mepivacaine identified in humans are two phenolic derivatives, 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine, which are predominantly excreted as glucuronide conjugates, and an N-demethylated metabolite, 2',6'-pipecoloxylidide.[1][2] Accurate and precise quantification of these metabolites in biological matrices is essential for pharmacokinetic and toxicological studies.

This guide focuses on the prevalent analytical techniques employed for the quantification of Mepivacaine and its metabolites, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of Mepivacaine

The metabolic conversion of Mepivacaine primarily involves hydroxylation and N-demethylation. The following diagram illustrates the main metabolic pathway.

Mepivacaine_Metabolism Mepivacaine Mepivacaine Metabolite1 3-OH-Mepivacaine Mepivacaine->Metabolite1 Hydroxylation (CYP1A2) Metabolite2 4-OH-Mepivacaine Mepivacaine->Metabolite2 Hydroxylation (CYP1A2, CYP3A4) Metabolite3 2',6'-Pipecoloxylidide (N-demethylated) Mepivacaine->Metabolite3 N-demethylation Conjugates Glucuronide Conjugates Metabolite1->Conjugates Metabolite2->Conjugates

Caption: Metabolic pathway of Mepivacaine.

Comparative Analysis of Quantification Methods

The following tables summarize the performance characteristics of various analytical methods reported for the quantification of Mepivacaine. Data for metabolites is included where available. It is important to note that these methods were validated in different laboratories under varying conditions, and therefore, direct comparison should be interpreted with caution.

Table 1: Comparison of LC-MS/MS Methods for Mepivacaine Quantification

ParameterMethod 1Method 2
Analyte(s) MepivacaineMepivacaine, Articaine
Matrix Human PlasmaWhole Blood
Instrumentation LC-MS/MSLC-MS/MS
Linearity Range 0.5 - 2000 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]0.1 ng/mL
Precision (RSD%) < 15%< 15%
Accuracy 85-115%85-115%
Reference [3][4][5][6]

Table 2: Comparison of Other Analytical Methods for Mepivacaine Quantification

ParameterMethod 3Method 4
Analyte(s) MepivacaineMepivacaine
Matrix Biological FluidsHuman Plasma
Instrumentation GC-NPDHPLC
Linearity Range Not SpecifiedNot Specified
Limit of Sensitivity/Detection ~2.5 ng/mL[7]Not Specified
Precision (RSD%) Not SpecifiedNot Specified
Accuracy Not SpecifiedNot Specified
Reference [7][8]

Experimental Protocols

Below are generalized experimental protocols based on the cited literature for the quantification of Mepivacaine and its metabolites. For specific details, researchers should refer to the original publications.

1. LC-MS/MS Method for Mepivacaine in Human Plasma

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard (e.g., Lidocaine-d10).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Injection Volume: 10 µL.[5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For Mepivacaine, m/z 247.3 → 98.1.[4]

2. GC-MS Method for Mepivacaine

While less common now, GC-MS has been used for the analysis of local anesthetics.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the alkalinized biological sample (e.g., plasma, urine) with an organic solvent.

    • Concentrate the organic extract.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis.

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Experimental Workflow

The following diagram outlines a typical workflow for the quantification of Mepivacaine metabolites in a research laboratory setting.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (e.g., LLE, SPE) Sample_Storage->Sample_Prep Instrument_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Prep->Instrument_Analysis Data_Acquisition Data Acquisition Instrument_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Result_Reporting Result Reporting and Interpretation Data_Processing->Result_Reporting

Caption: General experimental workflow.

Conclusion

The quantification of Mepivacaine and its metabolites is predominantly achieved through LC-MS/MS due to its high sensitivity and selectivity.[4][5] While standardized inter-laboratory comparison data is lacking, the compilation of information from various studies provides valuable insights into the expected performance of these analytical methods. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the biological matrix being analyzed, and the available instrumentation. Researchers are encouraged to perform in-house validation of their chosen method to ensure its suitability for their intended application.

References

The Gold Standard in Bioanalysis: Enhancing Mepivacaine Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in bioanalytical assays, the choice of internal standard is paramount. This guide provides a comprehensive comparison of methodologies for the quantification of the local anesthetic Mepivacaine, with a focus on the superior performance achieved using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative mass spectrometry.[1] This approach ensures the most reliable correction for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. For Mepivacaine, this translates to more robust and trustworthy pharmacokinetic and toxicokinetic data.

This guide presents a comparative overview of three principal methodologies for Mepivacaine quantification:

  • LC-MS/MS with a Deuterated Internal Standard: While specific public data for Mepivacaine with a deuterated internal standard is limited, the performance of a closely related local anesthetic, Ropivacaine, quantified using a deuterated standard (Ropivacaine-d7), provides a strong and relevant benchmark.

  • LC-MS/MS with a Non-Deuterated Internal Standard: This common alternative utilizes a structurally similar molecule as the internal standard, such as Lidocaine.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more traditional approach that relies on external calibration.

Comparative Analysis of Accuracy and Precision

The following tables summarize the performance of these methods based on available experimental data. Accuracy is presented as the percentage deviation of the measured concentration from the true concentration, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). According to regulatory guidelines from bodies like the European Medicines Agency (EMA), for a bioanalytical method to be considered acceptable, the mean accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and the precision (CV) should not exceed 15% (20% at the LLOQ).[2][3]

Table 1: LC-MS/MS with Deuterated Internal Standard (Ropivacaine-d7 for Ropivacaine as a proxy for Mepivacaine)

Quality Control LevelAccuracy (%)Precision (CV, %)
Low93.6 - 113.76.2 - 14.7
Medium93.6 - 113.76.2 - 14.7
High93.6 - 113.76.2 - 14.7

Data derived from a validation study of Ropivacaine using Ropivacaine-d7 as the internal standard.

Table 2: LC-MS/MS with Non-Deuterated Internal Standard (Lidocaine for Mepivacaine)

Quality Control LevelAccuracy (%)Precision (CV, %)
LowWithin acceptance criteriaWithin acceptance criteria
MediumWithin acceptance criteriaWithin acceptance criteria
HighWithin acceptance criteriaWithin acceptance criteria

*Specific data not provided in the cited study, but the method was reported to meet validation requirements.[4]

Table 3: LC-MS/MS with External Calibration (No Internal Standard)

Mepivacaine Concentration (ng/mL)Accuracy (%)
1.096.2 - 104.3
10.096.2 - 104.3
100.096.2 - 104.3

Data from a study on the simultaneous determination of several local anesthetics using an external calibration method.[5]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for evaluating and replicating these analytical methods.

Method 1: LC-MS/MS with Deuterated Internal Standard (Protocol based on Ropivacaine-d7 study)

Sample Preparation:

  • To a 100 µL aliquot of plasma, 10 µL of Ropivacaine-d7 internal standard solution is added.

  • Protein precipitation is performed by adding 200 µL of acetonitrile.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Lidocaine)

Sample Preparation:

  • A known amount of Lidocaine (as the internal standard) is added to the plasma sample.

  • A liquid-liquid extraction is performed, for example, using a mixture of an organic solvent and a buffer at a specific pH to extract the analytes.[4]

  • The organic layer is separated, evaporated, and the residue is reconstituted for injection.

LC-MS/MS Conditions:

  • Similar to the deuterated IS method, a C18 column with gradient elution is commonly employed.

  • ESI in positive mode with MRM is used for detection, with specific transitions for Mepivacaine and Lidocaine.[4]

Method 3: HPLC-UV

Sample Preparation:

  • Protein precipitation is carried out by adding an acid (e.g., perchloric acid) to the plasma sample.

  • The sample is centrifuged, and the supernatant is directly injected or further purified by solid-phase extraction.

HPLC-UV Conditions:

  • Chromatographic Column: A C18 column is standard.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.

  • Detection: UV absorbance is monitored at a specific wavelength (e.g., 210 nm).

  • Quantification: An external calibration curve is generated by plotting the peak area of Mepivacaine standards against their known concentrations.[6]

Visualizing the Workflow and Concepts

To better illustrate the processes and principles discussed, the following diagrams are provided.

Experimental Workflow for Mepivacaine Quantification with Deuterated IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification p1 Plasma Sample p2 Add Deuterated IS (Mepivacaine-d_n) p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Injection into LC-MS/MS p7->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 a4 Data Acquisition a3->a4 q1 Calculate Peak Area Ratio (Analyte / IS) a4->q1 q2 Determine Concentration from Calibration Curve q1->q2

Mepivacaine quantification workflow with a deuterated internal standard.

Accuracy vs. Precision a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 c1 c1 c2 c2 c3 c3 c4 c4 c5 c5 d1 d1 d2 d2 d3 d3 d4 d4 d5 d5 center_a center_b center_c center_d l1 Target

Conceptual diagram of accuracy and precision in analytical measurements.

Discussion and Conclusion

The data, although partly extrapolated from a closely related compound, strongly supports the superiority of using a deuterated internal standard for the quantification of Mepivacaine. The stable isotope-labeled standard co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects, leading to a more effective normalization and, consequently, higher accuracy and precision.

While methods using a non-deuterated internal standard like Lidocaine can meet regulatory acceptance criteria, they are more susceptible to variability. Differences in the physicochemical properties between the analyte and the internal standard can lead to differential extraction recovery and matrix effects, potentially compromising the data's reliability.

The external calibration method used in HPLC-UV is the most susceptible to errors. Without an internal standard to correct for variations in sample preparation and instrument performance, this method is inherently less precise and accurate.

References

A Comparative Analysis of Mepivacaine and Lidocaine Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic pathways, pharmacokinetic profiles, and analytical methodologies of two widely used local anesthetics.

This guide provides a comprehensive comparative analysis of the metabolism of mepivacaine and lidocaine, two essential amide-type local anesthetics. Understanding the metabolic fate of these drugs is critical for researchers, scientists, and drug development professionals in optimizing drug efficacy, minimizing toxicity, and developing new anesthetic agents. This report details their metabolic pathways, presents comparative pharmacokinetic data, and outlines the experimental protocols used to study their biotransformation.

At a Glance: Key Metabolic and Pharmacokinetic Differences

Mepivacaine and lidocaine share structural similarities that lead to analogous metabolic transformations, primarily occurring in the liver. However, differences in their chemical structures result in distinct pharmacokinetic profiles.

ParameterMepivacaineLidocaineReference
Primary Metabolic Pathways Aromatic hydroxylation, N-demethylationN-deethylation, Aromatic hydroxylation[1]
Primary Metabolites 3-hydroxy-mepivacaine, Pipecolylxylidide (PPX)Monoethylglycinexylidide (MEGX), Glycinexylidide (GX)[2][3]
Key Metabolizing Enzymes Cytochrome P450 (CYP) 1A2 and 3A4Cytochrome P450 (CYP) 1A2 and 3A4[2]
Half-life (in rats) ~1.9 hours~1.4 hours[4]
Peak Plasma Concentration (Cmax) (in rats) Lower than LidocaineHigher than Mepivacaine[4]
Time to Peak Plasma Concentration (Tmax) (in rats) ~1 hour~30 minutes[4]
Area Under the Curve (AUC) (in rats) Slightly higher than LidocaineSlightly lower than Mepivacaine[4]
Protein Binding ~75%~60-80%[1]

Metabolic Pathways: A Detailed Comparison

The biotransformation of both mepivacaine and lidocaine is predominantly a hepatic process mediated by the cytochrome P450 enzyme system, with CYP1A2 and CYP3A4 playing crucial roles.[2]

Lidocaine Metabolism: The primary metabolic pathway for lidocaine involves sequential N-deethylation.[2] The first step, mediated mainly by CYP1A2 and CYP3A4, is the removal of one ethyl group to form monoethylglycinexylidide (MEGX).[2] MEGX is an active metabolite with antiarrhythmic and anticonvulsant properties, albeit less potent than the parent drug.[2][3] Further deethylation of MEGX leads to the formation of the inactive metabolite, glycinexylidide (GX).[2] A minor pathway for lidocaine metabolism is aromatic hydroxylation, producing metabolites such as 3-hydroxy-lidocaine.[5] Around 80% of a lidocaine dose is excreted as metabolites.[2] In human urine, approximately 45% of the metabolite MEGX is found in its free form, while GX is predominantly in its free form (around 91%).[6]

Mepivacaine Metabolism: Mepivacaine undergoes two primary metabolic transformations: aromatic hydroxylation and N-demethylation.[1] Aromatic hydroxylation results in the formation of 3-hydroxy-mepivacaine, which is then largely conjugated with glucuronic acid before excretion. N-demethylation produces pipecolylxylidide (PPX). The liver is the principal site of mepivacaine metabolism, with over 50% of an administered dose being excreted as metabolites in the bile.[7] Only a small fraction (5-10%) of mepivacaine is excreted unchanged in the urine.[1][7]

G cluster_lidocaine Lidocaine Metabolism cluster_mepivacaine Mepivacaine Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) (Active) Lidocaine->MEGX N-deethylation (CYP1A2, CYP3A4) Hydroxy_Lido 3-Hydroxy-lidocaine Lidocaine->Hydroxy_Lido Aromatic Hydroxylation GX Glycinexylidide (GX) (Inactive) MEGX->GX N-deethylation Mepivacaine Mepivacaine Hydroxy_Mepi 3-Hydroxy-mepivacaine Mepivacaine->Hydroxy_Mepi Aromatic Hydroxylation PPX Pipecolylxylidide (PPX) Mepivacaine->PPX N-demethylation

Metabolic pathways of Lidocaine and Mepivacaine.

Experimental Protocols

The following sections detail generalized protocols for key experiments used in the comparative analysis of mepivacaine and lidocaine metabolism.

In Vitro Metabolism using Human Liver Microsomes

This assay is crucial for determining the metabolic stability of the compounds and identifying the primary metabolites formed by hepatic enzymes.

Objective: To compare the rate of metabolism and metabolite profile of mepivacaine and lidocaine in a controlled in vitro system.

Materials:

  • Human Liver Microsomes (pooled)

  • Mepivacaine and Lidocaine standards

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing human liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture at 37°C.

  • Reaction Initiation: Add mepivacaine or lidocaine to the pre-warmed master mix to initiate the metabolic reaction. The final substrate concentration should be within a relevant range (e.g., 1-10 µM).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug and the formation of metabolites over time.

G cluster_workflow In Vitro Metabolism Workflow A Prepare Master Mix (Microsomes, NADPH system, Buffer) B Pre-warm at 37°C A->B C Initiate Reaction (Add Mepivacaine or Lidocaine) B->C D Incubate at 37°C (Time-course sampling) C->D E Quench Reaction (Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G Collect Supernatant F->G H LC-MS/MS Analysis (Quantify Parent and Metabolites) G->H

Workflow for in vitro metabolism study.
Pharmacokinetic Study in an Animal Model (Rats)

This in vivo experiment provides data on the absorption, distribution, metabolism, and excretion (ADME) of the drugs in a living organism.

Objective: To compare the pharmacokinetic profiles of mepivacaine and lidocaine following a single administration in rats.

Materials:

  • Sprague-Dawley rats

  • Mepivacaine and Lidocaine formulations for injection

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC or GC-MS system

Procedure:

  • Dosing: Administer a single dose of mepivacaine or lidocaine to the rats via a specific route (e.g., subcutaneous, intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) from a suitable site (e.g., tail vein).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction (Solid-Phase Extraction):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes (mepivacaine/lidocaine and their metabolites) with an organic solvent (e.g., methanol, acetonitrile).

  • Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis by HPLC or GC-MS to determine the plasma concentrations of the parent drug and its metabolites.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

G cluster_pk_workflow Animal Pharmacokinetic Study Workflow A Drug Administration to Rats (Mepivacaine or Lidocaine) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute C->D E Sample Concentration and Reconstitution D->E F HPLC or GC-MS Analysis E->F G Pharmacokinetic Parameter Calculation F->G

Workflow for an animal pharmacokinetic study.

Conclusion

The metabolic profiles of mepivacaine and lidocaine, while both reliant on hepatic cytochrome P450 enzymes, exhibit key differences in their primary pathways and resulting metabolites. Lidocaine's metabolism is characterized by a sequential N-deethylation leading to an active metabolite, MEGX, whereas mepivacaine is primarily metabolized through aromatic hydroxylation and N-demethylation. These metabolic distinctions contribute to their different pharmacokinetic properties, such as half-life and peak plasma concentrations. For researchers and drug development professionals, a thorough understanding of these comparative metabolic landscapes is fundamental for predicting drug-drug interactions, assessing potential toxicity, and designing novel local anesthetics with improved safety and efficacy profiles. The experimental protocols outlined in this guide provide a foundational framework for conducting such comparative studies.

References

Navigating Mepivacaine Metabolite Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive proficiency testing (PT) program specifically for the analysis of mepivacaine metabolites is not currently publicly available from major PT providers. Researchers, scientists, and drug development professionals seeking to evaluate and compare laboratory performance for the analysis of these compounds must therefore rely on a thorough understanding of the available analytical methodologies and their performance characteristics. This guide provides a comparative overview of the most common analytical techniques used for the quantification of mepivacaine and its primary metabolites, 3-hydroxy-mepivacaine and carboxymepivacaine, in biological matrices.

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in pharmacokinetic studies, clinical monitoring, and forensic toxicology. The primary techniques employed for mepivacaine metabolite analysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Comparative Analysis of Analytical Methods

The performance of these methods can be evaluated based on key validation parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and precision. The following tables summarize these characteristics based on published literature.

Table 1: Performance Characteristics of HPLC-UV Methods for Mepivacaine Analysis

AnalyteMatrixLODLOQLinearity RangeCorrelation Coefficient (r²)Reference
MepivacaineHuman Plasma100 ng/mL-0.1 - 100 µg/mL> 0.99[1]
Mepivacaine-1.146 µg/mL3.465 µg/mL20 - 100 µg/mL-

Table 2: Performance Characteristics of GC-MS Methods for Local Anesthetic Analysis

AnalyteMatrixLODLOQLinearity RangeCorrelation Coefficient (r²)Reference
Various Local AnestheticsUrine2 - 18 ng/mL10 - 60 ng/mL0.5 - 30.0 µg/mL≥ 0.9945[2]

Table 3: Performance Characteristics of LC-MS/MS Methods for Mepivacaine Analysis

AnalyteMatrixLODLOQLinearity RangeCorrelation Coefficient (r²)Reference
MepivacaineWhole Blood-0.1 ng/mL--[3]
MepivacaineHuman Plasma0.003 - 0.008 mg/L0.011 - 0.028 mg/L0.02 - 5.00 mg/L0.9980 - 0.9999[4]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation:

  • To a plasma sample, add a protein precipitating agent such as trifluoroacetic acid.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 210 nm.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Precipitation Protein Precipitation (e.g., Trifluoroacetic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC-UV Workflow for Mepivacaine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of the biological sample (e.g., urine) to alkaline conditions.

  • Add an organic solvent (e.g., ethyl acetate) and vortex to extract the analytes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization may be necessary for some metabolites to increase their volatility.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to separate the analytes.

  • Mass Spectrometry: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for detection.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Urine Sample pH_Adjust pH Adjustment Sample->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into GC-MS System Reconstitution->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Library Matching & Quantification Mass_Spectrum->Quantification

GC-MS Workflow for Mepivacaine Metabolite Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with an appropriate solvent.

  • Load the pre-treated biological sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes of interest with a suitable solvent.

  • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 or similar reverse-phase column.

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium formate).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the parent drug and its metabolites.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Urine Sample SPE_Condition SPE Cartridge Conditioning Sample->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporation Evaporation & Reconstitution SPE_Elute->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Liquid Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection MRM_Transitions MRM Chromatograms MRM_Detection->MRM_Transitions Quantification Peak Integration & Quantification MRM_Transitions->Quantification

LC-MS/MS Workflow for Mepivacaine Metabolite Analysis

Conclusion

References

The Gold Standard: Enhancing Analytical Accuracy with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the critical role of deuterated internal standards in quantitative analysis. This guide provides a comprehensive comparison of analytical results obtained with and without these standards, supported by experimental data and detailed protocols.

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and environmental monitoring, the pursuit of accurate and precise quantification is paramount. The use of internal standards is a fundamental practice to control for variability inherent in analytical processes. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the gold standard. Their near-identical physicochemical properties to the analyte of interest, coupled with a distinct mass difference, allow for superior correction of matrix effects and other sources of error, leading to more reliable and defensible data.

This guide delves into the practical implications of employing deuterated internal standards by presenting a side-by-side comparison of analytical results. We will explore case studies from both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, showcasing the tangible improvements in data quality. Detailed experimental protocols are provided to allow for a thorough understanding of the methodologies employed.

The Impact of Deuterated Standards on Analytical Precision and Accuracy

The primary advantage of a deuterated internal standard lies in its ability to co-elute chromatographically with the analyte while being distinguishable by a mass spectrometer. This co-elution ensures that both the analyte and the standard experience the same matrix effects—ion suppression or enhancement—which can significantly impact the accuracy of quantification. A non-isotopic internal standard, even a structurally similar analog, may elute at a slightly different time, experiencing different matrix effects and leading to inaccurate results.

Case Study 1: LC-MS/MS Analysis of Sirolimus

In the therapeutic drug monitoring of the immunosuppressant sirolimus, a study compared the use of a deuterated internal standard (SIR-d3) with a non-deuterated structural analog, desmethoxyrapamycin (DMR). The results demonstrated a marked improvement in the precision of the assay when using the deuterated standard.

Internal StandardAnalyte Concentration (ng/mL)Interpatient Assay Imprecision (CV%)
SIR-d3 (Deuterated) Low QC5.7%
Medium QC3.5%
High QC2.7%
DMR (Analog) Low QC9.7%
Medium QC8.1%
High QC7.6%

Data sourced from a study on the evaluation of a deuterium-labeled internal standard for the measurement of sirolimus.[1][2]

The consistently lower coefficient of variation (CV%) values with the deuterated internal standard highlight its superior ability to compensate for variability between different patient samples, a critical factor in clinical diagnostics.

Case Study 2: LC-MS/MS Analysis of an Anticancer Agent (D-24851)

A study on the quantification of the tubulin inhibitor D-24851 provides a compelling comparison of results with no internal standard, an analogous internal standard, and a stable isotope-labeled (SIL) internal standard.

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%)
None 1108.011.0
10104.05.0
100101.02.0
Analogous 1118.018.0
10116.016.0
100115.015.0
Deuterated (SIL) 1102.04.0
10101.02.0
100100.01.0

This table summarizes data from a study on the use of stable isotopically labeled internal standards in quantitative bioanalysis.[3]

The data clearly shows that the use of a deuterated internal standard resulted in the highest accuracy and precision across all concentrations. The analogous internal standard, in this case, performed even worse than no internal standard at all, underscoring the potential for misleading results when using a non-ideal internal standard.

Case Study 3: GC-MS Analysis of Pesticides in Complex Matrices

In the analysis of pesticides in challenging matrices like cannabis, the use of deuterated internal standards is crucial for mitigating matrix effects. A study comparing the accuracy and relative standard deviation (RSD) of pesticide quantification with and without deuterated standards demonstrated a significant improvement.

Analysis TypeAnalyteAccuracy (%)RSD (%)
Without Internal Standard Imidacloprid>60% deviation>50%
With Deuterated Internal Standard Imidacloprid<25% deviation<20%

Data from a study on the use of deuterated analogues in the quantitative analysis of pesticides in cannabis matrices.

The use of a deuterated internal standard brought the accuracy and precision within acceptable limits, showcasing its effectiveness in complex sample analysis.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for the key experiments cited.

Protocol 1: LC-MS/MS Quantification of Sirolimus in Whole Blood

1. Sample Preparation:

  • To 50 µL of whole blood sample, add 100 µL of a protein precipitation solution (e.g., zinc sulfate in methanol) containing the deuterated internal standard, Sirolimus-d3.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Methanol with 0.1% formic acid.
    • Gradient: A gradient elution suitable for separating sirolimus from matrix components.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    • Multiple Reaction Monitoring (MRM) Transitions:

    • Sirolimus: Precursor ion > Product ion (e.g., m/z 931.6 > 864.5)

    • Sirolimus-d3: Precursor ion > Product ion (e.g., m/z 934.6 > 864.5)

Protocol 2: GC-MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil

1. Sample Preparation (Soxhlet Extraction):

  • Weigh approximately 10 g of a homogenized soil sample.

  • Spike the sample with a solution containing deuterated PAH internal standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12).

  • Mix the sample with anhydrous sodium sulfate to remove moisture.

  • Place the sample in a Soxhlet extraction thimble.

  • Extract the sample with a suitable solvent (e.g., dichloromethane/acetone 1:1) for 16-24 hours.

  • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Conditions:

  • Gas Chromatography:

    • Column: A low-bleed GC column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
    • Carrier Gas: Helium at a constant flow rate.
    • Inlet: Splitless injection at a high temperature (e.g., 280°C).
    • Oven Temperature Program: A programmed temperature ramp to separate the PAH compounds (e.g., start at 60°C, ramp to 300°C).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions for each target PAH and its deuterated internal standard.

Visualizing the Workflow: With and Without a Deuterated Standard

The following diagrams illustrate the analytical workflow and the logical advantage of incorporating a deuterated internal standard.

G cluster_0 Analysis Without Deuterated Standard cluster_1 Analysis With Deuterated Standard A0 Sample Collection B0 Analyte Extraction A0->B0 Inherent Variability (e.g., recovery loss) C0 LC/GC Separation B0->C0 D0 MS Detection (Analyte Signal) C0->D0 Matrix Effects (Ion Suppression/Enhancement) E0 Quantification (External Calibration) D0->E0 F0 Result (Potentially Inaccurate) E0->F0 A1 Sample Collection B1 Spike with Deuterated Standard A1->B1 C1 Analyte & Standard Co-Extraction B1->C1 Correction for Recovery Variability D1 LC/GC Co-Elution C1->D1 E1 MS Detection (Analyte & Standard Signals) D1->E1 Correction for Matrix Effects F1 Quantification (Ratio to Internal Standard) E1->F1 G1 Result (Accurate and Precise) F1->G1

Caption: A comparison of analytical workflows with and without a deuterated internal standard.

The diagram above visually contrasts a standard analytical workflow with one that incorporates a deuterated internal standard. The key difference lies in the early introduction of the deuterated standard, which then experiences the same procedural variations and matrix effects as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise result.

G cluster_0 Logical Flow of Error Correction A Analytical Variability (Sample Prep, Matrix Effects, Instrument Drift) B Analyte Signal (Affected by Variability) A->B Impacts C Deuterated Standard Signal (Affected by the Same Variability) A->C Impacts D Ratio of Analyte to Standard Signal B->D C->D E Cancellation of Common Variability D->E Leads to F Accurate Quantification E->F

Caption: The principle of error correction using a deuterated internal standard.

This second diagram illustrates the fundamental principle behind the effectiveness of deuterated internal standards. The analytical variability, which can introduce significant error, affects both the analyte and the deuterated standard in the same manner. By taking the ratio of their signals, the common variability is canceled out, resulting in a measurement that accurately reflects the true concentration of the analyte.

Conclusion

The evidence presented in this guide unequivocally demonstrates the superiority of using deuterated internal standards in quantitative analytical chemistry. The inclusion of these standards significantly improves the accuracy and precision of measurements, particularly in complex matrices where matrix effects are a major concern. While the initial investment in synthesizing or purchasing deuterated standards may be higher than for non-isotopic analogs, the long-term benefits of generating reliable, high-quality data far outweigh the costs. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is not just a best practice but a critical step towards ensuring the integrity and validity of their analytical results.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Hydroxy Mepivacaine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides essential safety protocols and logistical plans for 4-Hydroxy Mepivacaine-d3, a deuterated analog of a metabolite of the local anesthetic, mepivacaine.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesChemical splash-resistant with side protection. A face shield may be necessary for splash hazards.[2]
Hand Protection Chemical-Resistant GlovesDouble gloving is recommended when handling hazardous drugs.[3] Use butyl rubber or nitrile gloves.[4] Change gloves frequently, especially if contaminated.[3]
Body Protection Laboratory Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3]
Respiratory Protection RespiratorRequired when dusts are generated.[1] An N95 mask or a powered air-purifying respirator (PAPR) should be considered, especially during aerosol-generating procedures.[5][6]

Operational Plan for Safe Handling

Adherence to a strict operational plan is essential to ensure the safety of all laboratory personnel.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS for Mepivacaine HCl prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace (Fume Hood) handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_decon Decontaminate Workspace handle_dissolve->post_decon After experiment post_doff Doff PPE Correctly post_handwash Wash Hands Thoroughly disp_waste Segregate Hazardous Waste post_handwash->disp_waste Proceed to disposal disp_container Store in Labeled, Sealed Container disp_collection Arrange for Professional Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.